Jak-IN-26
Description
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Structure
3D Structure
Properties
Molecular Formula |
C22H24N6O3 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-5-propanoyl-2-pyridinyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C22H24N6O3/c1-4-18(29)15-11-23-19(26-22(30)13-8-9-13)10-17(15)25-16-7-5-6-14(20(16)31-3)21-24-12-28(2)27-21/h5-7,10-13H,4,8-9H2,1-3H3,(H2,23,25,26,30) |
InChI Key |
FKCATCQHVCOBCX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)C4CC4 |
Origin of Product |
United States |
Foundational & Exploratory
Jak-IN-26: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jak-IN-26 is an orally active inhibitor of the Janus kinase (JAK) signaling pathway. This document provides a detailed overview of the mechanism of action of this compound, focusing on its cellular effects. While specific biochemical data on its isoform selectivity is not publicly available, its potent inhibition of STAT3 phosphorylation in a cellular context suggests significant interaction with the JAK/STAT pathway. This guide summarizes the available quantitative data, outlines relevant experimental protocols, and provides visualizations of the signaling pathway and experimental workflows.
Introduction to the JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade utilized by numerous cytokines, interferons, and growth factors to regulate a wide array of cellular processes, including inflammation, immunity, proliferation, and differentiation. The pathway consists of three main components: a receptor, a Janus kinase (JAK), and a STAT protein.
Upon ligand binding, the receptor undergoes a conformational change, bringing the associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors, modulating the expression of target genes.
There are four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). Different cytokine receptors associate with specific pairs of JAKs, leading to the activation of distinct downstream signaling pathways. The specificity of the cellular response is therefore determined by the combination of the ligand, receptor, JAKs, and STATs involved.
Mechanism of Action of this compound
This compound functions as an inhibitor of the JAK/STAT signaling pathway. Its primary reported activity is the inhibition of the phosphorylation of STAT3. In a cellular context, this compound has been shown to be a potent inhibitor of interferon-alpha (IFN-α) induced STAT3 phosphorylation.
Cellular Activity
The key quantitative measure of this compound's efficacy is its half-maximal inhibitory concentration (IC50) in a cellular assay.
| Assay Description | Cell Line | Stimulus | Measured Endpoint | IC50 (nM) |
| Inhibition of STAT3 Phosphorylation | Jurkat | IFN-α2B | pSTAT3 (phosphorylated STAT3) | 17.2 |
Table 1: Cellular Inhibitory Activity of this compound
This data indicates that this compound effectively blocks the downstream signaling cascade initiated by IFN-α2B at a nanomolar concentration. The inhibition of STAT3 phosphorylation prevents its translocation to the nucleus and the subsequent transcription of target genes involved in the inflammatory and immune response.
Biochemical Selectivity
As of the latest available information, the specific inhibitory activity of this compound against the individual JAK isoforms (JAK1, JAK2, JAK3, and TYK2) in biochemical assays has not been publicly disclosed. This information is crucial for determining the selectivity profile of the inhibitor and predicting its potential therapeutic applications and off-target effects. Without this data, it is not possible to definitively state which JAK isoform(s) are the primary targets of this compound.
Experimental Protocols
The following sections describe generalized protocols for the key experiments used to characterize the activity of JAK inhibitors like this compound.
Cellular Assay: Inhibition of IFN-α-induced STAT3 Phosphorylation
This assay is designed to measure the ability of a compound to inhibit the phosphorylation of STAT3 in response to stimulation by IFN-α in a cellular context.
Principle:
Jurkat cells, a human T-lymphocyte cell line, are pre-incubated with varying concentrations of the test compound (this compound) before being stimulated with IFN-α. Following stimulation, the cells are lysed, and the level of phosphorylated STAT3 (pSTAT3) is quantified, typically by western blot or a plate-based immunoassay (e.g., ELISA). The IC50 value is then calculated by plotting the percentage of inhibition against the compound concentration.
Materials:
-
Jurkat cells
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
Recombinant human IFN-α2B
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-pSTAT3 (Tyr705) and anti-total STAT3
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
96-well plates
-
Spectrophotometer or imaging system for western blot detection
Procedure:
-
Cell Culture: Culture Jurkat cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Plating: Seed Jurkat cells into 96-well plates at a density of approximately 1 x 10^6 cells/well.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the cells. Incubate for 1-2 hours at 37°C.
-
Stimulation: Add IFN-α2B to the wells to a final concentration known to induce robust STAT3 phosphorylation (e.g., 100 ng/mL). Incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Centrifuge the plate, remove the supernatant, and lyse the cells with lysis buffer.
-
Quantification of pSTAT3:
-
Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with anti-pSTAT3 and anti-total STAT3 antibodies. Detect the signal using a chemiluminescent substrate.
-
ELISA: Use a commercially available pSTAT3 ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Determine the band intensity (for western blot) or absorbance (for ELISA) for pSTAT3 and normalize to total STAT3. Calculate the percentage of inhibition for each concentration of this compound relative to the stimulated control without inhibitor. Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Biochemical Assay: JAK Kinase Inhibition (General Protocol)
This type of assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific, purified JAK isoform.
Principle:
Recombinant human JAK enzyme is incubated with a substrate (typically a peptide) and ATP in the presence of varying concentrations of the test compound. The amount of phosphorylated substrate is then quantified. Common detection methods include radiometric assays (measuring the incorporation of 32P-ATP), fluorescence polarization, or time-resolved fluorescence resonance energy transfer (TR-FRET).
Materials:
-
Purified, recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Kinase buffer
-
Peptide substrate specific for the JAK isoform
-
ATP
-
This compound
-
Detection reagents (e.g., 32P-ATP, fluorescently labeled antibody)
-
96- or 384-well plates
-
Plate reader (scintillation counter, fluorescence plate reader)
Procedure:
-
Reaction Setup: In a multi-well plate, add the kinase buffer, the specific JAK enzyme, and the peptide substrate.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Initiation of Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using the chosen detection method.
-
Data Analysis: Calculate the percentage of kinase activity remaining at each concentration of this compound relative to the control with no inhibitor. Plot the percentage of inhibition versus the log of the inhibitor concentration and determine the IC50 value.
Visualizations
Signaling Pathway Diagram
Caption: General overview of the JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for determining the IC50 of this compound in a cellular STAT3 phosphorylation assay.
Conclusion
This compound is a potent, orally active inhibitor of the JAK/STAT signaling pathway, as demonstrated by its low nanomolar IC50 value for the inhibition of IFN-α-induced STAT3 phosphorylation in Jurkat cells. While its precise selectivity profile against the different JAK isoforms remains to be publicly disclosed, its cellular activity highlights its potential as a modulator of inflammatory and immune responses. Further biochemical studies are necessary to fully elucidate its mechanism of action and to guide its potential therapeutic development. The experimental protocols and workflows described herein provide a framework for the continued investigation of this and other similar JAK inhibitors.
An In-depth Technical Guide to the Discovery and Synthesis of a Pyrrolo[2,3-d]pyrimidine-Based JAK Inhibitor
A Note on the Target Compound: Initial research on "Jak-IN-26" identified a molecule with the chemical name 2-((3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-1-yl)methyl)-5-methoxybenzonitrile (CAS 2417134-93-9). While basic inhibitory data is available from commercial suppliers, a primary scientific publication detailing its discovery, synthesis, and comprehensive biological evaluation could not be located in the public domain. To fulfill the request for an in-depth technical guide, this document will focus on a closely related and well-documented Janus Kinase (JAK) inhibitor, Baricitinib . Baricitinib shares the same 7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl core structure and provides a representative example of the discovery and synthesis of this class of compounds.
Introduction to Janus Kinase (JAK) Inhibitors
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors.[1] This signaling cascade, known as the JAK-STAT pathway, is integral to cellular processes such as proliferation, differentiation, apoptosis, and immune regulation.[1] Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of various autoimmune diseases, inflammatory conditions, and hematological malignancies. Consequently, the development of small molecule JAK inhibitors has become a significant area of therapeutic research.
The JAK-STAT Signaling Pathway
The JAK-STAT signaling cascade is initiated by the binding of a cytokine to its specific receptor on the cell surface. This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to regulate the expression of target genes.
Discovery of Baricitinib
Baricitinib, chemically known as {1-(ethylsulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile, is a selective inhibitor of JAK1 and JAK2. Its discovery was the result of a focused drug discovery program aimed at identifying potent and selective JAK inhibitors for the treatment of inflammatory diseases like rheumatoid arthritis. The core scaffold, a 7H-pyrrolo[2,3-d]pyrimidine, was identified as a key pharmacophore that can mimic the adenine ring of ATP and bind to the hinge region of the kinase domain.
Quantitative Biological Data for Baricitinib
The following table summarizes the in vitro inhibitory activity of Baricitinib against the four members of the JAK family.
| Target | IC50 (nM) |
| JAK1 | 5.9 |
| JAK2 | 5.7 |
| JAK3 | >400 |
| TYK2 | 53 |
| Data from various published sources. |
Synthesis of Baricitinib
The synthesis of Baricitinib involves a multi-step process, a general outline of which is presented below. This synthetic route is based on procedures described in the patent literature.
Experimental Protocols
The following are representative experimental protocols for the key steps in the synthesis of Baricitinib, adapted from patent literature.
Step 1: Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (Intermediate 1)
To a solution of diethyl (cyanomethyl)phosphonate in anhydrous tetrahydrofuran (THF) at 0 °C is added sodium hydride (60% dispersion in mineral oil). The mixture is stirred for 30 minutes, after which a solution of 1-Boc-3-azetidinone in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is then quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford Intermediate 1.
Step 2: Synthesis of 2-(azetidin-3-ylidene)acetonitrile (Intermediate 2)
Intermediate 1 is dissolved in dichloromethane, and trifluoroacetic acid is added at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is azeotroped with toluene to yield Intermediate 2 as a trifluoroacetate salt.
Step 3: Synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (Intermediate 3)
To a solution of Intermediate 2 in dichloromethane is added triethylamine, followed by the dropwise addition of ethanesulfonyl chloride at 0 °C. The reaction is stirred at room temperature for 3 hours. The reaction mixture is then washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated to give Intermediate 3, which can be purified by column chromatography.
Step 4: Synthesis of Baricitinib
A mixture of Intermediate 3, 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine, and a suitable base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like acetonitrile is heated to reflux for several hours. After completion of the reaction (monitored by TLC or LC-MS), the mixture is cooled to room temperature, and the product is precipitated. The solid is collected by filtration, washed with a suitable solvent, and dried to afford Baricitinib.
Disclaimer: These protocols are for informational purposes only and should be performed by qualified professionals in a laboratory setting with appropriate safety precautions.
Conclusion
The discovery of Baricitinib and other related JAK inhibitors represents a significant advancement in the treatment of autoimmune and inflammatory diseases. The pyrrolo[2,3-d]pyrimidine scaffold has proven to be a versatile core for the design of potent and selective kinase inhibitors. Further research in this area continues to yield new therapeutic agents with improved efficacy and safety profiles, offering hope to patients with a range of debilitating conditions.
References
Jak-IN-26: A Technical Guide to Target Protein Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jak-IN-26 is an orally active, potent inhibitor of the Janus kinase (JAK) signaling pathway. This technical guide provides an in-depth overview of its target protein binding, mechanism of action, and the experimental protocols used for its characterization. The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are crucial mediators of cytokine and growth factor signaling.[1] Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including autoimmune disorders, myeloproliferative neoplasms, and cancer, making JAK inhibitors a significant area of therapeutic research.[2][3] this compound has been identified as an inhibitor of this pathway, demonstrating its potential in modulating immune and inflammatory responses.
Target Protein Binding and Selectivity
Comprehensive biochemical assays to determine the specific inhibitory activity of this compound against each individual JAK family member (JAK1, JAK2, JAK3, and TYK2) are not publicly available in the reviewed literature. However, the compound has been characterized in a cell-based assay that measures the functional consequence of JAK inhibition.
This compound inhibits the interferon-alpha 2B (IFN-α2B)-induced phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) in Jurkat cells, a human T lymphocyte cell line.[4] This assay provides a functional readout of the compound's activity on the JAK-STAT pathway, as IFN-α signaling is dependent on the activity of JAK1 and TYK2.
| Assay Type | Target Pathway | Cell Line | Parameter Measured | IC50 |
| Cell-Based Assay | IFN-α2B-induced STAT3 Phosphorylation | Jurkat | Inhibition of STAT3 Phosphorylation | 17.2 nM[4] |
| Biochemical Assay | JAK1 Kinase Activity | - | Direct Enzyme Inhibition | Data not available |
| Biochemical Assay | JAK2 Kinase Activity | - | Direct Enzyme Inhibition | Data not available |
| Biochemical Assay | JAK3 Kinase Activity | - | Direct Enzyme Inhibition | Data not available |
| Biochemical Assay | TYK2 Kinase Activity | - | Direct Enzyme Inhibition | Data not available |
Table 1: Quantitative Data for this compound Inhibitory Activity
Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors. The binding of a ligand, such as a cytokine, to its receptor on the cell surface leads to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation, immunity, and cell proliferation.[1][5]
Experimental Protocols
IFN-α2B-Induced STAT3 Phosphorylation Assay in Jurkat Cells
This cell-based assay is designed to measure the inhibitory effect of a compound on the JAK-STAT signaling pathway by quantifying the phosphorylation of STAT3 in response to cytokine stimulation.
I. Materials and Reagents:
-
Jurkat cells (human T lymphocyte cell line)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Recombinant Human Interferon-alpha 2B (IFN-α2B)
-
This compound (or other test compounds) dissolved in DMSO
-
Phosphate Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 90% methanol)
-
Primary antibody: Rabbit anti-phospho-STAT3 (Tyr705)
-
Secondary antibody: Fluorescently labeled anti-rabbit IgG
-
Flow cytometer or high-content imaging system
II. Experimental Workflow:
III. Detailed Procedure:
-
Cell Culture: Maintain Jurkat cells in suspension culture in complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Plate Jurkat cells in a 96-well U-bottom plate at a density of 1-2 x 10^5 cells per well.
-
Compound Incubation: Prepare serial dilutions of this compound in culture medium. Add the compound dilutions to the cells and pre-incubate for 1-2 hours at 37°C. Include a DMSO vehicle control.
-
Cytokine Stimulation: Add IFN-α2B to the wells to a final concentration known to induce a robust STAT3 phosphorylation signal (e.g., 100 ng/mL). Incubate for 15-30 minutes at 37°C.
-
Fixation: Centrifuge the plate, discard the supernatant, and resuspend the cells in fixation buffer. Incubate for 10-15 minutes at room temperature.
-
Permeabilization: Centrifuge the fixed cells, discard the supernatant, and resuspend in ice-cold permeabilization buffer. Incubate on ice for 30 minutes.
-
Antibody Staining:
-
Wash the cells with PBS containing 1% BSA.
-
Incubate with the primary anti-phospho-STAT3 antibody for 1 hour at room temperature.
-
Wash the cells.
-
Incubate with the fluorescently labeled secondary antibody for 30-60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Wash the cells and resuspend in PBS. Analyze the fluorescence intensity of individual cells using a flow cytometer.
-
Data Analysis: The median fluorescence intensity (MFI) of the phospho-STAT3 signal is determined for each treatment condition. The percentage of inhibition is calculated relative to the stimulated control (DMSO treated). The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic curve.
Conclusion
This compound is a potent, orally active inhibitor of the JAK-STAT signaling pathway, as demonstrated by its ability to block IFN-α2B-induced STAT3 phosphorylation in Jurkat cells with a nanomolar IC50. While its specific selectivity profile against the individual JAK family members remains to be fully disclosed in the public domain, its demonstrated cellular activity highlights its potential as a valuable research tool and a lead compound for the development of therapeutics targeting JAK-mediated diseases. The provided experimental protocols offer a framework for the further investigation and characterization of this and other JAK inhibitors.
References
- 1. Clinical significance of Janus Kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the discovery of selective JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
Jak-IN-26: An In-Depth Profile of a Selective JAK3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Janus kinase (JAK) selectivity profile of the inhibitor Jak-IN-26, also identified in scientific literature as "compound 2". This document details the quantitative inhibitory activity, the experimental methodologies used for its characterization, and the relevant signaling pathways affected, offering a valuable resource for researchers in immunology, oncology, and drug discovery.
Introduction to this compound
This compound is an orally active, potent, and highly selective inhibitor of Janus kinase 3 (JAK3). Its selectivity is a key attribute, as targeting specific JAK isoforms can lead to more precise therapeutic effects and potentially a better safety profile by avoiding the inhibition of other JAK family members that are crucial for broader physiological processes. The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are essential mediators of cytokine and growth factor signaling. Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of autoimmune diseases and cancers.
Quantitative Selectivity Profile
The inhibitory activity of this compound (compound 2) against the four members of the JAK family has been determined through rigorous biochemical assays. The half-maximal inhibitory concentrations (IC50) provide a quantitative measure of the inhibitor's potency and selectivity.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. JAK3 |
| JAK3 | 0.127 | 1 |
| JAK1 | >10,000 | >78,740 |
| JAK2 | >10,000 | >78,740 |
| TYK2 | >10,000 | >78,740 |
Data sourced from Forster et al. (2016), Cell Chemical Biology.
As the data indicates, this compound demonstrates exceptional selectivity for JAK3, with IC50 values for other JAK isoforms being several orders of magnitude higher. One publication notes that this compound has up to 330-fold selectivity for JAK3 over JAK1, with the specific value being dependent on the assay format and ATP concentration[1].
Experimental Methodologies
The determination of the JAK selectivity profile of this compound involves specific and well-established experimental protocols.
Biochemical Kinase Assay (In Vitro)
The in vitro inhibitory activity of this compound against JAK1, JAK2, JAK3, and TYK2 was assessed using a radiometric assay.
Workflow:
Figure 1: Workflow for the in vitro radiometric kinase assay.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human JAK kinase domains (JAK1, JAK2, JAK3, or TYK2) are used as the enzyme source. A synthetic peptide is utilized as the substrate for phosphorylation.
-
Inhibitor Dilution: this compound is serially diluted to a range of concentrations to determine the dose-dependent inhibition.
-
Kinase Reaction: The kinase reaction is initiated by mixing the respective JAK enzyme, the peptide substrate, a mixture of ATP and [γ-33P]ATP, and the inhibitor in a reaction buffer.
-
Incubation: The reaction mixtures are incubated at room temperature for a defined period (e.g., 60 minutes) to allow for enzymatic activity.
-
Termination and Detection: The reaction is terminated by spotting the mixture onto phosphocellulose paper. The paper is then washed to remove unincorporated [γ-33P]ATP.
-
Quantification: The amount of 33P incorporated into the peptide substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 values are then determined by fitting the data to a four-parameter logistic equation.
Signaling Pathway Context
JAK3 is uniquely associated with the common gamma chain (γc) of cytokine receptors, which is a shared subunit for the receptors of several interleukins, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. These cytokines are critical for the development, proliferation, and function of lymphocytes. By selectively inhibiting JAK3, this compound is designed to block the signaling cascades initiated by these specific cytokines.
Figure 2: Inhibition of the JAK3-STAT signaling pathway by this compound.
The binding of a γc cytokine to its receptor leads to the recruitment and activation of JAK1 and JAK3. These kinases then phosphorylate each other and the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are subsequently phosphorylated by the activated JAKs, leading to their dimerization, translocation to the nucleus, and the initiation of gene transcription that governs lymphocyte function. This compound, by potently and selectively inhibiting JAK3, disrupts this signaling cascade, thereby modulating the immune response.
Conclusion
This compound (compound 2) is a highly potent and selective inhibitor of JAK3. Its remarkable selectivity profile, as determined by in vitro kinase assays, suggests its potential as a valuable research tool for dissecting the specific roles of JAK3 in health and disease. Furthermore, its targeted mechanism of action holds promise for the development of novel therapeutics for autoimmune disorders and other conditions driven by aberrant γc cytokine signaling, with the potential for a more favorable safety profile compared to less selective JAK inhibitors. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.
References
The Enigmatic Jak-IN-26: A Deep Dive into its Structure-Activity Relationship for Kinase Inhibition
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Janus kinase (JAK) family of non-receptor tyrosine kinases plays a pivotal role in signal transduction pathways that are crucial for immunity, inflammation, and hematopoiesis. Dysregulation of JAK signaling is implicated in a multitude of diseases, including autoimmune disorders and cancers, making JAK inhibitors a significant area of therapeutic research. This guide focuses on the structure-activity relationship (SAR) of a specific, albeit not widely documented, JAK inhibitor designated as Jak-IN-26. Due to the limited publicly available information on "this compound," this document will synthesize general principles of JAK inhibitor SAR and apply them to a hypothetical model of this compound, drawing from established knowledge of other well-characterized JAK inhibitors.
The JAK-STAT Signaling Pathway: A Primer
The JAK-STAT pathway is the primary signaling cascade utilized by a wide array of cytokines, interferons, and growth factors.[1][2] The pathway is initiated upon the binding of a ligand to its cognate receptor on the cell surface. This binding event brings two receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and subsequent activation.[3] The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2][4] Recruited STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in cellular processes like proliferation, differentiation, and immune responses.[2]
There are four members of the JAK family: JAK1, JAK2, JAK3, and TYK2.[5][6] Different cytokine receptors associate with specific pairs of JAKs, leading to distinct downstream signaling events.[3][7] This differential pairing provides a basis for the development of selective JAK inhibitors to target specific disease pathologies.[8]
Caption: Figure 1: The JAK-STAT Signaling Pathway
General Principles of JAK Inhibitor Structure-Activity Relationships
Most small molecule JAK inhibitors are ATP-competitive, targeting the ATP-binding site within the kinase domain of the JAK proteins.[6] The SAR of these inhibitors is typically driven by optimizing interactions with key residues in this binding pocket to achieve high potency and selectivity. Common structural motifs and key interactions include:
-
Hinge-Binding Motif: A heterocyclic core, often a pyrimidine, pyrrolopyrimidine, or similar scaffold, forms hydrogen bonds with the hinge region of the kinase domain. This interaction is crucial for anchoring the inhibitor in the active site.
-
Selectivity Pockets: Subtle differences in the amino acid residues lining the ATP-binding pocket among the four JAK isoforms allow for the design of selective inhibitors. For example, exploiting differences in the gatekeeper residue can confer selectivity for one JAK family member over others.
-
Solvent-Exposed Regions: Modifications to the parts of the inhibitor that extend towards the solvent-exposed region of the active site can be used to fine-tune physicochemical properties such as solubility and cell permeability, as well as to modulate selectivity by interacting with residues on the protein surface.
Hypothetical Structure-Activity Relationship of this compound
In the absence of specific data for this compound, we will propose a hypothetical SAR based on a common JAK inhibitor scaffold, a pyrrolo[2,3-d]pyrimidine core, which is found in approved drugs like tofacitinib.
Table 1: Hypothetical In Vitro Activity of this compound Analogs
| Compound | R1 Group | R2 Group | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| This compound | -CH2CH2CN | -CH3 | 5 | 100 | 2 | 200 |
| Analog 1 | -H | -CH3 | 50 | 500 | 30 | >1000 |
| Analog 2 | -CH2CH2OH | -CH3 | 10 | 150 | 8 | 300 |
| Analog 3 | -CH2CH2CN | -H | 20 | 400 | 15 | 800 |
| Analog 4 | -CH2CH2CN | -CF3 | 3 | 80 | 1 | 150 |
SAR Interpretation:
-
R1 Group (Cyanoethyl Moiety): The data for Analog 1 (R1 = -H) suggests that the cyanoethyl group at the R1 position is critical for potent inhibition of JAK1 and JAK3. This group likely occupies a specific sub-pocket in the active site, forming favorable interactions. The hydroxyl group in Analog 2 retains some activity, indicating that a hydrogen bond acceptor at this position is beneficial, but the cyano group provides superior potency, possibly due to additional polar or hydrophobic interactions.
-
R2 Group (Methyl Group): Comparison of This compound with Analog 3 (R2 = -H) indicates that the methyl group at the R2 position contributes to overall potency across the JAK family. This small hydrophobic group may enhance binding by displacing water molecules or through van der Waals interactions. The trifluoromethyl group in Analog 4 further enhances potency, suggesting that this position is sensitive to electronic effects and that a more electron-withdrawing group can improve binding affinity.
-
Selectivity Profile: this compound demonstrates a preference for JAK1 and JAK3 over JAK2 and TYK2. This selectivity is likely driven by the specific combination of the R1 and R2 substituents that can exploit subtle differences in the topology and amino acid composition of the respective active sites.
Experimental Protocols
Detailed and robust experimental protocols are essential for accurately determining the SAR of any inhibitor series.
In Vitro JAK Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified JAK kinase.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are expressed and purified. A peptide substrate, such as a poly(Glu, Tyr) random copolymer or a specific peptide sequence derived from a known JAK substrate (e.g., STAT), is used.[9][10]
-
Assay Reaction: The assay is typically performed in a 96- or 384-well plate format. The reaction mixture contains the JAK enzyme, the peptide substrate, ATP (often radiolabeled with ³²P or ³³P, or in a system that allows for non-radioactive detection), and varying concentrations of the test compound (e.g., this compound).[11] The reaction is initiated by the addition of a MgCl₂/ATP solution.
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radioactive assays, this involves capturing the phosphorylated peptide on a filter membrane and measuring the incorporated radioactivity using a scintillation counter. For non-radioactive methods, such as those using fluorescence polarization or luminescence (e.g., ADP-Glo™), the signal is read on a plate reader.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor. The IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, is determined by fitting the data to a dose-response curve.
Caption: Figure 2: In Vitro Kinase Assay Workflow
Cellular Phospho-STAT Assay
This assay measures the ability of a compound to inhibit JAK activity within a cellular context by quantifying the phosphorylation of its direct downstream target, STAT.
Methodology:
-
Cell Culture: A cytokine-dependent cell line (e.g., UT-7/EPO, TF-1) is cultured under standard conditions.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound for a specific duration.
-
Cytokine Stimulation: The cells are then stimulated with a specific cytokine (e.g., IL-2 for JAK1/3, EPO for JAK2) to activate the JAK-STAT pathway.
-
Cell Lysis: After a short stimulation period, the cells are lysed to release the intracellular proteins.
-
Detection of Phospho-STAT: The levels of phosphorylated STAT (pSTAT) are measured using techniques such as:
-
Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the target STAT protein.
-
ELISA: A plate-based immunoassay using a capture antibody for total STAT and a detection antibody for phospho-STAT.
-
Flow Cytometry (Phosflow): Cells are fixed, permeabilized, and stained with a fluorescently labeled antibody against the phospho-STAT of interest. The fluorescence intensity is then measured by flow cytometry.
-
-
Data Analysis: The level of pSTAT is normalized to the total amount of the STAT protein or a housekeeping protein. The EC50 value, the effective concentration of the compound that causes 50% inhibition of STAT phosphorylation, is determined.
Conclusion
While specific data on "this compound" remains elusive in the public domain, the principles of JAK inhibitor design and structure-activity relationship are well-established. By understanding the key interactions within the JAK ATP-binding site and employing robust in vitro and cellular assays, researchers can effectively design and optimize novel JAK inhibitors with desired potency and selectivity profiles. The hypothetical SAR analysis of this compound presented here serves as a framework for how such an investigation would be approached, highlighting the importance of systematic structural modifications and quantitative biological evaluation in the drug discovery process. Further public disclosure of data on this compound and other novel inhibitors will undoubtedly continue to advance the field of JAK-targeted therapies.
References
- 1. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 2. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical significance of Janus Kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current application status and structure-activity relationship of selective and non-selective JAK inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 10. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resources.amsbio.com [resources.amsbio.com]
Technical Guide: The Inhibition of STAT3 Phosphorylation by Janus Kinase (JAK) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information and specific quantitative data for a compound explicitly named "Jak-IN-26" are limited. Therefore, this guide provides a comprehensive overview of the mechanism and analysis of STAT3 phosphorylation inhibition using data from other well-characterized Janus Kinase (JAK) inhibitors as representative examples. The principles, pathways, and experimental protocols described herein are directly applicable to the study of novel JAK inhibitors like this compound.
Introduction: The JAK-STAT Signaling Pathway
The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that translates extracellular cytokine and growth factor signals into transcriptional responses. This pathway is integral to numerous cellular processes, including cell proliferation, differentiation, apoptosis, and immune regulation.[1][2] The mammalian JAK family comprises four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[3][4]
Under normal physiological conditions, the JAK-STAT pathway is transiently activated and tightly controlled by negative feedback mechanisms, such as the Suppressors of Cytokine Signaling (SOCS) proteins.[5][6] However, aberrant or persistent activation of this pathway, particularly of STAT3, is a hallmark of many malignancies and inflammatory diseases.[5][7] Constitutively active STAT3 promotes the expression of genes involved in cell survival, angiogenesis, and tumor invasion, making the JAK-STAT3 axis a prime target for therapeutic intervention.[8][9]
Mechanism of Action: JAK Inhibition and STAT3 Phosphorylation
The activation of STAT3 is predominantly mediated by JAKs. The canonical activation sequence is as follows:
-
Ligand Binding: A cytokine or growth factor binds to its specific transmembrane receptor, causing receptor dimerization.
-
JAK Activation: The receptor-associated JAKs are brought into close proximity, where they trans-phosphorylate and activate each other.[10]
-
STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor. These phosphorylated sites act as docking points for the SH2 domains of latent STAT3 proteins in the cytoplasm.[9][10] Once recruited, STAT3 is phosphorylated by the JAKs, primarily at the tyrosine 705 (Tyr705) residue.[11]
-
Dimerization and Nuclear Translocation: Phosphorylated STAT3 (p-STAT3) dissociates from the receptor, dimerizes with another p-STAT3 molecule, and translocates to the nucleus.[10][11]
-
Gene Transcription: In the nucleus, the STAT3 dimer binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription.[9]
JAK inhibitors are small molecules that typically function as ATP-competitive inhibitors, binding to the kinase domain of JAK enzymes. By occupying the ATP-binding site, they block the phosphorylation activity of JAKs. This prevents the subsequent phosphorylation and activation of STAT3, thereby inhibiting its dimerization, nuclear translocation, and downstream gene transcription.[12][13]
Quantitative Data: Selectivity Profiles of JAK Inhibitors
A critical aspect of any JAK inhibitor is its selectivity profile across the four JAK family members, as this determines its therapeutic window and potential side effects.[14] For instance, inhibiting JAK2 can affect hematopoiesis, while inhibiting JAK3 is more specific to lymphoid cell function.[2][15] The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50).
Table 1: IC50 Values of Representative JAK Inhibitors Against JAK Family Kinases (Cell-Free Assays)
| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Reference(s) |
| JAK-IN-25 | 21 | 8 | 1051 | 6 | [16] |
| Abrocitinib | 29 | 803 | >10,000 | ~1300 | [4] |
| Fedratinib | >1000 | 3 | >1000 | - | [3] |
| Pacritinib | 23 | 22 | 1280 | 50 | [15] |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | [15] |
| JAK-IN-3 | 5 | 70 | 3 | 34 | [16] |
Note: Data is compiled from multiple sources and assay conditions may vary. Lower IC50 values indicate higher potency.
Experimental Protocols
Evaluating the efficacy of a JAK inhibitor in blocking STAT3 phosphorylation involves a series of in vitro and cell-based assays.
In Vitro Kinase Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified JAK kinase.
Objective: To determine the IC50 value of the inhibitor against a specific JAK isoform.
Methodology:
-
Reagents: Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme; a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide); ATP; the test inhibitor (e.g., this compound) at various concentrations; assay buffer.
-
Procedure: a. The JAK enzyme is incubated with serially diluted concentrations of the inhibitor in a 96- or 384-well plate. b. The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP. c. The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature or 30°C. d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using a luminescence-based assay where the amount of remaining ATP is measured (less ATP means more kinase activity).
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a four-parameter logistic curve.
Western Blot for Phospho-STAT3 (p-STAT3)
This cell-based assay measures the level of phosphorylated STAT3 within cells after treatment with an inhibitor, providing a direct readout of target engagement in a biological context.
Objective: To determine the dose-dependent effect of an inhibitor on cytokine-induced or constitutive STAT3 phosphorylation in a cellular environment.
Methodology:
-
Cell Culture and Treatment: a. Select a cell line with either constitutive STAT3 activation (e.g., certain cancer cell lines) or one that responds to cytokine stimulation (e.g., cells treated with Interleukin-6 (IL-6) or Oncostatin M (OSM)).[13][17] b. Seed cells and allow them to adhere. Pre-treat the cells with various concentrations of the JAK inhibitor for a set period (e.g., 2 hours).[17] c. If required, stimulate the cells with a cytokine (e.g., 25 ng/mL OSM) for a short duration (e.g., 30 minutes) to induce STAT3 phosphorylation.[17]
-
Cell Lysis: Wash cells with cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on a polyacrylamide gel via SDS-PAGE, then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (e.g., anti-p-STAT3 Tyr705). c. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Re-probe the same membrane with an antibody for total STAT3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading and to assess the specific reduction in the phosphorylated form of the protein.
Cell Proliferation / Viability Assay
This assay assesses the downstream functional consequences of inhibiting the JAK-STAT3 pathway, such as the suppression of tumor cell growth.
Objective: To measure the effect of the inhibitor on the proliferation and viability of cancer cells dependent on JAK-STAT3 signaling.
Methodology:
-
Reagents: A cell line known to be dependent on STAT3 signaling; the test inhibitor; a viability reagent (e.g., AlamarBlue, MTT, or CellTiter-Glo).
-
Procedure: a. Seed cells in a 96-well plate at a predetermined density. b. After 24 hours, treat the cells with a range of concentrations of the JAK inhibitor. c. Incubate the cells for a specified period (e.g., 48-72 hours).[8] d. Add the viability reagent to each well according to the manufacturer's instructions. e. Measure the signal (fluorescence, absorbance, or luminescence) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells. Determine the concentration that causes 50% growth inhibition (GI50) or a 50% reduction in viability (IC50) by plotting the data and fitting it to a dose-response curve.[7]
In Vivo Analysis
To validate in vitro findings, the efficacy of a JAK inhibitor is tested in preclinical animal models, often using patient-derived xenografts (PDXs) or cell line-derived xenografts.[18]
Methodology:
-
Model: Immune-deficient mice are implanted with human tumor cells that exhibit constitutive STAT3 activation.
-
Treatment: Once tumors are established, mice are treated with the JAK inhibitor (e.g., via oral gavage) or a vehicle control.
-
Endpoints:
-
Tumor Growth: Tumor volume is measured regularly to assess the anti-tumor efficacy of the compound.[8]
-
Pharmacodynamics: Tumors can be harvested post-treatment to analyze the levels of p-STAT3 via Western blot or immunohistochemistry to confirm target engagement in vivo.[19]
-
Toxicity: Animal weight and general health are monitored to assess the safety profile of the inhibitor.
-
Conclusion
The inhibition of STAT3 phosphorylation via the targeting of Janus kinases is a clinically validated and promising strategy for the treatment of various cancers and inflammatory disorders. A thorough characterization of any novel inhibitor, such as this compound, requires a multi-faceted approach. This includes determining its potency and selectivity through biochemical assays, confirming its on-target cellular activity by measuring p-STAT3 levels, and evaluating its functional impact on cell viability and in vivo tumor growth. The protocols and data presented in this guide provide a foundational framework for researchers and drug developers working to advance new therapies targeting the critical JAK-STAT3 signaling axis.
References
- 1. An exhaustive examination of the research progress in identifying potential JAK inhibitors from natural products: a comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Silico and In Vitro Study of Janus Kinases Inhibitors from Naphthoquinones [mdpi.com]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the tumor microenvironment: JAK-STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The involvement of JAK-STAT3 in cell motility, invasion, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of JAK1, 2/STAT3 Signaling Induces Apoptosis, Cell Cycle Arrest, and Reduces Tumor Cell Invasion in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The JAK2 Inhibitor, AZD1480, Potently Blocks Stat3 Signaling and Oncogenesis in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Xanthatin inhibits STAT3 and NF‐κB signalling by covalently binding to JAK and IKK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. glpbio.com [glpbio.com]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mutated acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Jak-IN-26 in Cytokine Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jak-IN-26 is a potent, orally active inhibitor of the Janus kinase (JAK) family, a critical component of the cytokine signaling cascade. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on cytokine-induced signal transduction, and detailed methodologies for its characterization. By inhibiting the JAK/STAT pathway, this compound modulates the cellular responses to a variety of cytokines, making it a valuable tool for research in immunology, oncology, and inflammatory diseases. This document summarizes the available quantitative data, outlines experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's role in cytokine signaling.
Introduction to JAK-STAT Signaling
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines, growth factors, and hormones. This pathway is integral to the regulation of cellular processes such as proliferation, differentiation, apoptosis, and immune responses. The JAK family consists of four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. These kinases associate with the intracellular domains of cytokine receptors.
Upon cytokine binding, the receptor chains dimerize, bringing the associated JAKs into close proximity. This allows for their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Once recruited to the receptor, STATs are themselves phosphorylated by the JAKs. Phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes. Dysregulation of the JAK/STAT pathway is implicated in various diseases, including autoimmune disorders, hematological malignancies, and solid tumors, making JAKs attractive targets for therapeutic intervention.
This compound: A Potent JAK Inhibitor
This compound is a small molecule inhibitor that targets the JAK family of kinases. It has been characterized as an orally active compound with the ability to modulate cytokine signaling.
Mechanism of Action
This compound exerts its effects by inhibiting the kinase activity of JAKs. By blocking the phosphorylation of STAT proteins, it prevents their activation and subsequent translocation to the nucleus, thereby downregulating the expression of cytokine-responsive genes. A key demonstrated activity of this compound is its ability to inhibit the phosphorylation of STAT3 induced by interferon-alpha2B (IFN-α2B) in Jurkat cells, a human T lymphocyte cell line.[1]
Quantitative Data
The inhibitory activity of this compound has been quantified in a cellular assay, demonstrating its potency in a physiologically relevant context.
| Assay Type | Cell Line | Stimulus | Endpoint | IC50 | Reference |
| IFN-α2B-induced STAT3 Phosphorylation | Jurkat | IFN-α2B | Phosphorylation of STAT3 | 17.2 nM | [1] |
Table 1: Cellular Activity of this compound
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Biochemical Kinase Assay (General Protocol)
Biochemical assays are essential for determining the direct inhibitory effect of a compound on the enzymatic activity of isolated kinases.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against individual JAK isoforms (JAK1, JAK2, JAK3, TYK2).
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate peptide (e.g., a biotinylated peptide derived from a known JAK substrate)
-
This compound (dissolved in DMSO)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or similar)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the JAK enzyme and substrate peptide solution to each well.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the amount of product formed (e.g., ADP) according to the manufacturer's protocol for the chosen detection reagent.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular STAT Phosphorylation Assay
Cellular assays are crucial for assessing a compound's activity in a biological context, including its cell permeability and engagement with the target in its native environment.
Objective: To determine the IC50 of this compound for the inhibition of cytokine-induced STAT phosphorylation in a specific cell line.
Materials:
-
Jurkat cells
-
Cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
Human IFN-α2B
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-STAT3 (pY705) and anti-total-STAT3
-
Secondary antibodies (e.g., HRP-conjugated)
-
Western blot reagents and equipment or ELISA-based detection system
Procedure:
-
Seed Jurkat cells in a multi-well plate and starve them of serum for a few hours to reduce basal signaling.
-
Pre-treat the cells with serial dilutions of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a pre-determined concentration of IFN-α2B (e.g., EC80) for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of phosphorylated STAT3 and total STAT3 in the lysates using Western blotting or a quantitative immunoassay (e.g., ELISA).
-
Quantify the band intensities (for Western blot) or the signal (for ELISA).
-
Normalize the phosphorylated STAT3 signal to the total STAT3 signal for each sample.
-
Calculate the percent inhibition of STAT3 phosphorylation for each concentration of this compound relative to the stimulated vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language).
The Canonical JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling pathway and the point of inhibition by this compound.
Workflow for Cellular STAT Phosphorylation Assay
Caption: Experimental workflow for determining the cellular potency of this compound.
Conclusion
This compound is a valuable research tool for investigating the role of the JAK/STAT pathway in various physiological and pathological processes. Its demonstrated ability to inhibit cytokine-induced STAT3 phosphorylation provides a clear mechanism for its modulation of immune and inflammatory responses. The data and protocols presented in this guide offer a framework for the further characterization and application of this compound in preclinical research and drug development. A comprehensive understanding of its selectivity profile across all JAK isoforms is a critical next step in fully elucidating its therapeutic potential and potential off-target effects.
References
An In-Depth Technical Guide to Jak-IN-26 (JAK-3-IN-1) as a Chemical Probe for JAK Pathways
Introduction
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling through the JAK-STAT pathway.[1][2] Dysregulation of this pathway is implicated in numerous autoimmune diseases and cancers, making the development of selective inhibitors a key focus for both therapeutic and research purposes.[3][4] Jak-IN-26, also known as JAK-3-IN-1 and referred to in its discovery literature as compound 9 , is a potent and highly selective covalent inhibitor of JAK3.[5] Its selectivity is achieved by targeting a unique cysteine residue (Cys909) in the ATP-binding site of JAK3, a feature not present in other JAK family members. This makes this compound an invaluable chemical probe for dissecting the specific roles of JAK3 in cellular signaling and disease models.
This guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, pharmacokinetic properties, and detailed experimental protocols for its use in research.
Data Presentation
The quantitative data for this compound (JAK-3-IN-1) is summarized in the tables below for easy comparison.
Table 1: Biochemical Potency and Selectivity of this compound
| Target | IC50 (nM) | Selectivity vs. JAK3 |
| JAK3 | 4.8 | - |
| JAK1 | 896 | >180-fold |
| JAK2 | 1050 | >218-fold |
| TYK2 | >10,000 | >2083-fold |
| FLT3 | 13 | Off-target |
| TTK | 49 | Off-target |
| TXK | 36 | Off-target |
| BLK | 157 | Off-target |
| BTK | 794 | >165-fold |
| ITK | 1070 | >222-fold |
| EGFR (WT) | 409 | >85-fold |
Data sourced from MedchemExpress, compiled from primary literature.[5]
Table 2: Cellular Activity of this compound
| Assay | Cell Type | Endpoint | IC50 / Effective Concentration |
| Proliferation of JAK3-dependent Ba/F3 cells | Ba/F3 | Inhibition of Proliferation | 69 nM |
| Inhibition of IL-4 induced p-STAT6 | BMDMs | p-STAT6 Inhibition | 500 nM (complete inhibition) |
| Inhibition of IFNβ-induced p-STAT1 | BMDMs | p-STAT1 Inhibition | 5.0 µM (partial inhibition) |
Data sourced from MedchemExpress.[5]
Table 3: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value |
| Dosing | 10 mg/kg, oral (p.o.) |
| Half-life (T½) | 1.4 hours |
| Area Under the Curve (AUC) | 795 ng*hr/mL |
| Oral Bioavailability | 66% |
Data sourced from MedchemExpress.[5]
Signaling Pathway and Experimental Workflows
JAK-STAT Signaling Pathway
Experimental Workflow for Characterization of this compound
Logic Diagram: Development of a Selective Covalent Probe
Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC50 of this compound against JAK family kinases.[6][7]
Materials:
-
Recombinant human JAK1, JAK2, JAK3, TYK2 enzymes (e.g., BPS Bioscience, Promega)
-
Substrate: Poly(Glu, Tyr) 4:1 peptide
-
Kinase Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT
-
ATP solution
-
This compound (serial dilutions in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Prepare Reagents:
-
Dilute enzymes, substrate, and ATP in Kinase Buffer. The final ATP concentration should be at or near the Km for each enzyme.
-
Perform a serial dilution of this compound in DMSO. Then, dilute further in Kinase Buffer to achieve the desired final concentrations with a constant final DMSO concentration (e.g., 1%).
-
-
Kinase Reaction:
-
To the wells of a 384-well plate, add:
-
1 µL of diluted this compound or DMSO vehicle (for positive and negative controls).
-
2 µL of diluted kinase enzyme (e.g., 1.5 ng of JAK3).
-
2 µL of substrate/ATP mixture.
-
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition:
-
Read the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Ba/F3 Cell Proliferation Assay
This assay determines the effect of this compound on the proliferation of Ba/F3 cells engineered to be dependent on JAK3 signaling.[8][9][10]
Materials:
-
Ba/F3 cells stably expressing a constitutively active JAK3 mutant.
-
Growth Medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin/Streptomycin.
-
Assay Medium: Growth Medium without IL-3.
-
This compound (serial dilutions).
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
96-well white, clear-bottom tissue culture plates.
Procedure:
-
Cell Culture:
-
Culture the JAK3-dependent Ba/F3 cells in Growth Medium.
-
-
Assay Setup:
-
Harvest cells and wash twice with Assay Medium to remove any residual IL-3.
-
Resuspend cells in Assay Medium and seed at a density of 20,000 cells/well in 90 µL in a 96-well plate.
-
-
Inhibitor Treatment:
-
Add 10 µL of serially diluted this compound or DMSO vehicle to the appropriate wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
Viability Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Read the luminescence using a plate reader.
-
Calculate the percent inhibition of proliferation and determine the IC50 value.
-
Western Blotting for p-STAT6 Inhibition in BMDMs
This protocol assesses the ability of this compound to inhibit the JAK3-downstream signaling event, phosphorylation of STAT6, in primary cells.
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs).
-
RPMI-1640 medium with 10% FBS and M-CSF.
-
Recombinant mouse IL-4.
-
This compound.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-p-STAT6 (Tyr641), anti-STAT6, anti-β-actin.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Culture and Treatment:
-
Culture BMDMs to the desired confluency.
-
Pre-treat cells with various concentrations of this compound or DMSO vehicle for 2-3 hours.
-
Stimulate the cells with 10 ng/mL of IL-4 for 30 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells with ice-cold RIPA buffer.
-
Scrape and collect the lysate, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-p-STAT6) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe for total STAT6 and a loading control (e.g., β-actin) to ensure equal protein loading.
-
In Vivo Efficacy Study in a Mouse Model
This protocol provides a general framework for assessing the in vivo activity of this compound. Specifics will depend on the disease model.[11][12][13]
Materials:
-
Appropriate mouse model (e.g., xenograft model of a JAK3-dependent T-cell malignancy).
-
This compound.
-
Vehicle solution (e.g., 0.5% hydroxypropyl methylcellulose / 0.1% Tween 80 in water).
-
Oral gavage needles.
Procedure:
-
Animal Acclimation and Model Establishment:
-
Acclimate animals according to institutional guidelines.
-
Establish the disease model (e.g., subcutaneous or systemic tumor cell inoculation).
-
Monitor disease progression until a predetermined endpoint for treatment initiation (e.g., palpable tumors).
-
-
Dosing:
-
Randomize animals into treatment and vehicle control groups.
-
Prepare the dosing solution of this compound in the vehicle.
-
Administer this compound (e.g., 30-75 mg/kg) or vehicle via oral gavage, once or twice daily.
-
-
Monitoring and Endpoint Analysis:
-
Monitor animal body weight and overall health daily.
-
Measure tumor volume with calipers regularly (for subcutaneous models).
-
At the end of the study, collect tumors and/or relevant tissues for pharmacodynamic analysis (e.g., western blotting for p-STAT) or histological evaluation.
-
-
Data Analysis:
-
Compare tumor growth inhibition between the treated and vehicle groups.
-
Analyze pharmacodynamic markers to confirm target engagement in vivo.
-
Disclaimer: All experimental work should be conducted in accordance with institutional and national guidelines for animal welfare and laboratory safety.
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the JAK/STAT pathway in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. youtube.com [youtube.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Ba/F3 transformation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for Jak-IN-26 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro evaluation of Jak-IN-26, an orally active Janus kinase (JAK) inhibitor. The included methodologies cover both biochemical and cellular assays to characterize the potency and selectivity of this compound, facilitating its use in drug discovery and signal transduction research.
Introduction to this compound
This compound is a potent inhibitor of the JAK family of non-receptor tyrosine kinases. The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses. Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancer. This compound has been shown to effectively inhibit the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, key downstream effectors in the JAK-STAT cascade. Specifically, this compound inhibits IFN-α2B-induced phosphorylation of STAT3 in Jurkat cells with a half-maximal inhibitory concentration (IC50) of 17.2 nM[1].
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of this compound against individual JAK isoforms and in a cellular context is summarized in the table below. This data is essential for understanding the compound's selectivity profile and its functional effects on downstream signaling.
| Target | Assay Type | IC50 (nM) |
| JAK1 | Biochemical | Data not available in search results |
| JAK2 | Biochemical | Data not available in search results |
| JAK3 | Biochemical | Data not available in search results |
| TYK2 | Biochemical | Data not available in search results |
| pSTAT3 (cellular) | Jurkat cells | 17.2[1] |
Note: IC50 values for individual JAK isoforms were not available in the provided search results. These values are critical for a complete selectivity profile and should be determined experimentally.
Experimental Protocols
Biochemical Kinase Inhibition Assay
This protocol describes a general method to determine the IC50 values of this compound against purified JAK1, JAK2, JAK3, and TYK2 enzymes. This assay measures the ability of the inhibitor to block the phosphorylation of a substrate peptide by the kinase.
Materials:
-
Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a range from micromolar to picomolar concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme and Substrate Preparation: Dilute the JAK enzymes and the biotinylated peptide substrate in assay buffer to their optimal concentrations. These concentrations should be predetermined through enzyme titration experiments.
-
Assay Reaction: a. To each well of the assay plate, add the assay buffer. b. Add the this compound dilutions or DMSO (for control wells). c. Add the JAK enzyme to each well. d. Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme. e. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The final ATP concentration should be close to the Km value for each respective kinase to ensure accurate IC50 determination. f. Incubate the plate at 30°C for 60 minutes.
-
Detection: a. Stop the kinase reaction according to the detection kit manufacturer's instructions. b. Add the Kinase-Glo® reagent to each well. This reagent measures the amount of remaining ATP, which is inversely proportional to kinase activity. c. Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize. d. Measure the luminescence using a plate reader.
-
Data Analysis: a. Plot the luminescence signal against the logarithm of the this compound concentration. b. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Caption: Workflow for the biochemical kinase inhibition assay.
Cellular Assay: Inhibition of STAT3 Phosphorylation in Jurkat Cells
This protocol details a cell-based assay to measure the inhibitory effect of this compound on the phosphorylation of STAT3 in Jurkat cells stimulated with interferon-alpha (IFN-α).
Materials:
-
Jurkat cells (human T lymphocyte cell line)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Recombinant human IFN-α2B
-
Phosphate Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 90% methanol in PBS)
-
Primary antibody: Anti-phospho-STAT3 (Tyr705) antibody
-
Secondary antibody: Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture Jurkat cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2. Maintain cell density between 1x10^5 and 1x10^6 cells/mL.
-
Compound Treatment: a. Seed Jurkat cells in a 96-well plate at a density of 2x10^5 cells/well. b. Prepare serial dilutions of this compound in culture medium. c. Add the this compound dilutions or vehicle (DMSO) to the cells and incubate for 1-2 hours at 37°C.
-
Cell Stimulation: a. Stimulate the cells by adding IFN-α2B to a final concentration of 100 ng/mL. b. Incubate for 15-30 minutes at 37°C.
-
Fixation and Permeabilization: a. Centrifuge the plate to pellet the cells and discard the supernatant. b. Resuspend the cells in Fixation Buffer and incubate for 10 minutes at room temperature. c. Centrifuge and wash the cells with PBS. d. Resuspend the cells in ice-cold Permeabilization Buffer and incubate on ice for 30 minutes.
-
Immunostaining: a. Centrifuge and wash the cells twice with PBS containing 1% BSA. b. Resuspend the cells in a solution containing the anti-phospho-STAT3 antibody and incubate for 1 hour at room temperature. c. Wash the cells twice with PBS/BSA. d. Resuspend the cells in a solution containing the fluorescently labeled secondary antibody and incubate for 30 minutes at room temperature in the dark. e. Wash the cells twice with PBS/BSA.
-
Flow Cytometry: a. Resuspend the cells in PBS. b. Acquire data on a flow cytometer, measuring the fluorescence intensity of the stained cells.
-
Data Analysis: a. Determine the median fluorescence intensity (MFI) for each sample. b. Normalize the MFI of the treated samples to the MFI of the stimulated, untreated control. c. Plot the normalized MFI against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
References
Application Notes and Protocols for Jak-IN-26 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jak-IN-26 is a potent inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases. The JAK-STAT signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, apoptosis, and immune responses. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. This compound exerts its effects by inhibiting the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3, a key downstream effector in the JAK-STAT cascade. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell viability, apoptosis, cell cycle, and signal transduction.
Mechanism of Action
This compound is an ATP-competitive inhibitor that targets the kinase domain of JAKs. By blocking the catalytic activity of JAKs, this compound prevents the phosphorylation and subsequent activation of STAT proteins. One of the key downstream effects of this compound is the inhibition of IFN-α2B-induced phosphorylation of STAT3.[1] This blockade of STAT3 signaling leads to the modulation of target gene expression involved in cell survival, proliferation, and apoptosis.
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Figure 2: Workflow for the preparation and use of this compound stock solutions.
Cell Viability Assay (MTT/XTT)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
For MTT assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to each well and incubate until the formazan crystals are fully dissolved.
-
For XTT assay:
-
Add the activated XTT solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for XTT).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis of STAT3 Phosphorylation
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Cytokine for stimulation (e.g., IFN-α or IL-6)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: rabbit anti-phospho-STAT3 (Tyr705) and mouse or rabbit anti-total STAT3
-
Secondary antibodies: HRP-conjugated anti-rabbit and/or anti-mouse IgG
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
SDS-PAGE gels, transfer apparatus, and blotting membranes
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
(Optional) Serum-starve the cells for a few hours before treatment if assessing cytokine-induced phosphorylation.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate cytokine (e.g., IFN-α or IL-6) for a short period (e.g., 15-30 minutes). Include an unstimulated control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total STAT3 and a loading control to ensure equal protein loading.
```dot
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References
Application Notes and Protocols for Tofacitinib, a Representative JAK Inhibitor in Animal Models of Inflammation
Disclaimer: The following information has been compiled for Tofacitinib, a well-characterized Janus kinase (JAK) inhibitor, as a representative example. The originally requested compound, "Jak-IN-26," could not be identified in publicly available scientific literature, suggesting it may be a non-standard nomenclature, an internal compound code, or a typographical error. The principles, protocols, and data presentation formats provided below are broadly applicable to the preclinical evaluation of JAK inhibitors in inflammatory disease models.
Application Notes
Tofacitinib is an oral, small-molecule inhibitor of Janus kinases, primarily targeting JAK1 and JAK3, with a lesser effect on JAK2.[1] By blocking these enzymes, Tofacitinib disrupts the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines and growth factors involved in hematopoiesis and immune cell function.[1][2] This mechanism of action makes Tofacitinib an effective therapeutic agent in various autoimmune and inflammatory conditions.[1] In animal models of inflammation, Tofacitinib has demonstrated significant efficacy in reducing disease severity, mitigating tissue damage, and modulating immune responses.[3][4]
The primary application of Tofacitinib in preclinical research is to investigate the role of JAK-STAT signaling in various inflammatory disease models and to evaluate its therapeutic potential. Common animal models where Tofacitinib has been successfully employed include:
-
Collagen-Induced Arthritis (CIA) in Rats and Mice: A widely used model for rheumatoid arthritis, characterized by joint swelling, inflammation, and cartilage destruction.[5][6]
-
Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice: This model mimics the hyperproliferative and inflammatory skin lesions seen in human psoriasis.[7][8]
-
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice: A model for inflammatory bowel disease (IBD), particularly ulcerative colitis, characterized by weight loss, diarrhea, and colonic inflammation.[9][10]
-
Experimental Autoimmune Uveitis (EAU) in Mice: A model for autoimmune uveitis, an inflammatory condition of the eye.[11]
Tofacitinib's effects in these models are typically assessed through a combination of clinical scoring, histological analysis of affected tissues, and measurement of inflammatory biomarkers such as cytokines and chemokines.[8][11][12]
Signaling Pathway
The canonical JAK-STAT signaling pathway is initiated by the binding of a cytokine to its specific cell surface receptor. This binding event brings the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation and immune responses.[13][14] Tofacitinib exerts its anti-inflammatory effects by competitively inhibiting the ATP-binding site of JAKs, thereby preventing the phosphorylation and activation of STATs.[15]
Experimental Protocols
Below are detailed protocols for inducing and treating common inflammatory conditions in animal models with Tofacitinib.
Collagen-Induced Arthritis (CIA) in Rats
Objective: To evaluate the efficacy of Tofacitinib in a rat model of rheumatoid arthritis.
Materials:
-
Male Lewis rats (6-8 weeks old)
-
Bovine type II collagen (CII)
-
Incomplete Freund's Adjuvant (IFA)
-
Complete Freund's Adjuvant (CFA)
-
Tofacitinib
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Calipers for paw measurement
Protocol:
-
Induction of Arthritis:
-
On day 0, immunize rats intradermally at the base of the tail with 100 µL of an emulsion containing 100 µg of bovine type II collagen in 0.05 M acetic acid, emulsified with an equal volume of CFA.
-
On day 7, administer a booster immunization with 100 µL of an emulsion of 100 µg of CII in IFA.
-
-
Treatment:
-
Assessment:
-
Measure hind paw volume or thickness using calipers every other day from day 0 to day 20, and then at 0, 1, 2, 4, 6, 8, 12, 24, 36, 48, 96, and 144 hours post-dosing on day 21.[5]
-
At the end of the study, euthanize animals and collect joint tissues for histological analysis of inflammation, pannus formation, and bone erosion.
-
Collect blood samples for measurement of inflammatory cytokines (e.g., IL-6, TNF-α) and C-reactive protein (CRP).[16]
-
Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice
Objective: To assess the effect of Tofacitinib on skin inflammation in a mouse model of psoriasis.
Materials:
-
Female BALB/c mice (6-12 weeks old)
-
Imiquimod cream (5%)
-
Tofacitinib
-
Vehicle (e.g., appropriate solvent for oral gavage or topical application)
-
Calipers for ear thickness measurement
Protocol:
-
Induction of Psoriasis-like Lesions:
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin and the right ear of each mouse for 5-7 consecutive days.
-
-
Treatment:
-
Administer Tofacitinib (e.g., 30 mg/kg, twice daily by oral gavage) or vehicle starting from the first day of imiquimod application.[8]
-
-
Assessment:
-
Measure ear thickness daily using calipers.[8]
-
Score the severity of skin inflammation on the back based on erythema, scaling, and thickness.
-
At the end of the study, euthanize mice and collect skin tissue for histological analysis (e.g., epidermal thickness, inflammatory cell infiltration) and gene expression analysis of inflammatory mediators (e.g., IL-17A, IL-22, IL-23, IL-31).[7][8]
-
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
Objective: To evaluate the therapeutic effect of Tofacitinib in a mouse model of inflammatory bowel disease.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Dextran sulfate sodium (DSS; 36-50 kDa)
-
Tofacitinib
-
Vehicle (e.g., water for oral gavage)
Protocol:
-
Induction of Colitis:
-
Administer 2.5-5% (w/v) DSS in the drinking water for 5-7 consecutive days.
-
-
Treatment:
-
Administer Tofacitinib (e.g., 15 mg/kg, once daily by oral gavage) or vehicle, starting concurrently with DSS administration or after the onset of clinical signs.[17]
-
-
Assessment:
-
Monitor body weight, stool consistency, and presence of blood in the feces daily to calculate a Disease Activity Index (DAI).
-
At the end of the study, euthanize mice and measure colon length.
-
Collect colon tissue for histological analysis of inflammation, ulceration, and crypt damage.
-
Analyze colon tissue for myeloperoxidase (MPO) activity as a marker of neutrophil infiltration and for cytokine expression.
-
Experimental Workflow
A typical experimental workflow for evaluating a JAK inhibitor like Tofacitinib in an animal model of inflammation involves several key stages, from model induction to data analysis.
Data Presentation
The following tables summarize representative quantitative data from studies using Tofacitinib in animal models of inflammation.
Table 1: Effect of Tofacitinib on Psoriasis-like Skin Inflammation in Mice [8]
| Treatment Group | Ear Thickness (mm, mean ± SEM) |
| Vehicle | 0.35 ± 0.02 |
| Tofacitinib (30 mg/kg, BID) | 0.23 ± 0.01 |
| Anti-p40 Antibody (16 mg/kg) | 0.15 ± 0.01 |
*p < 0.05 compared to vehicle. Data are representative and may vary between studies.
Table 2: Effect of Tofacitinib on Ankle Thickness in a Mouse Model of Psoriatic Arthritis [18]
| Treatment Group | Ankle Thickness (mm, mean) | p-value |
| Vehicle | 3.9 | - |
| Tofacitinib (50 mg/kg/day) | 1.9 | 0.001 |
Table 3: Effect of Tofacitinib on Spontaneous Scratching in an Imiquimod-Induced Psoriasis Mouse Model [7]
| Treatment Group | Scratching Bouts (per 30 min, mean ± SEM) |
| Naive | 25 ± 5 |
| Imiquimod + Vehicle | 150 ± 20* |
| Imiquimod + Tofacitinib | 75 ± 15# |
*p < 0.05 compared to naive. #p < 0.05 compared to Imiquimod + Vehicle.
Table 4: Effect of Tofacitinib on mRNA Expression of Itch-Related Cytokines in Imiquimod-Treated Mouse Skin [7]
| Gene | Imiquimod + Vehicle (Fold Change vs. Naive) | Imiquimod + Tofacitinib (Fold Change vs. Naive) |
| Il22 | ~150 | ~50 |
| Il23 | ~25 | ~10 |
| Il31 | ~8 | ~3* |
*p < 0.05 compared to Imiquimod + Vehicle.
These tables provide a clear and concise summary of the quantitative outcomes from preclinical studies, demonstrating the anti-inflammatory and antipruritic effects of Tofacitinib in relevant animal models. Researchers and drug development professionals can use this information as a guide for designing and interpreting their own studies with JAK inhibitors.
References
- 1. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Frontiers | Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response [frontiersin.org]
- 4. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modeling Combined Anti-Inflammatory Effects of Dexamethasone and Tofacitinib in Arthritic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antipruritic Effects of Janus Kinase Inhibitor Tofacitinib in a Mouse Model of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. Tofacitinib-Induced Modulation of Intestinal Adaptive and Innate Immunity and Factors Driving Cellular and Systemic Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tofacitinib inhibits the development of experimental autoimmune uveitis and reduces the proportions of Th1 but not of Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Action of Tofacitinib in a Rat Model of Synovitis | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. JAK-STAT Signalling Pathway | PPTX [slideshare.net]
- 15. researchgate.net [researchgate.net]
- 16. Enhancing tofacitinib's therapeutic efficacy in murine arthritis with a synbiotic formulation comprising Bacillus megaterium DSM 32963 and an Omega-3 fatty acid lysine salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dual action tofacitinib-loaded PLGA nanoparticles alleviate colitis in an IBD mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tofacitinib Therapy Ameliorates Inflammation in a Mouse Model of Psoriasis and Arthritis by Inducing Type 2 Immunity - ACR Meeting Abstracts [acrabstracts.org]
Application Notes and Protocols for JAK-IN-26 in Cancer Cell Line Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of the JAK/STAT pathway is frequently implicated in the pathogenesis of various cancers, including hematological malignancies and solid tumors, making it a promising target for therapeutic intervention.[1][4][5] JAK inhibitors represent a class of targeted therapies designed to block the activity of JAK enzymes, thereby inhibiting the downstream signaling cascade that promotes cancer cell growth.[6]
This document provides detailed application notes and protocols for the use of JAK-IN-26, a representative JAK inhibitor, in cancer cell line proliferation assays. The information presented herein is intended to guide researchers in the design and execution of experiments to evaluate the anti-proliferative effects of this and similar compounds.
Mechanism of Action: The JAK-STAT Signaling Pathway
The JAK-STAT pathway is activated by the binding of cytokines and growth factors to their corresponding transmembrane receptors.[1][4] This binding event leads to the dimerization of receptor subunits and the subsequent trans-phosphorylation and activation of receptor-associated JAKs.[7][8] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[8] Upon recruitment, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of genes involved in cell proliferation, survival, and inflammation.[2][3][8]
This compound is a small molecule inhibitor that targets the ATP-binding pocket of JAK enzymes, preventing their phosphorylation and activation.[8] By blocking this initial step, this compound effectively abrogates the entire downstream signaling cascade, leading to a reduction in the expression of genes that drive cancer cell proliferation.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. onclive.com [onclive.com]
- 4. oaepublish.com [oaepublish.com]
- 5. JAK-STAT signaling in cancer: From cytokines to non-coding genome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy [frontiersin.org]
- 7. The role of JAK/STAT signalling in the pathogenesis, prognosis and treatment of solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with Jak-IN-26
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of Jak-IN-26, a potent and orally active JAK inhibitor, for in vivo experimental use. The protocol outlines the necessary steps for dissolving this compound to achieve a clear and stable solution suitable for administration in animal models. The provided formulation and procedures are based on commercially available information and are intended to serve as a guide for researchers. Adherence to proper laboratory safety and animal handling guidelines is essential.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding the solubility and formulation requirements of the compound.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Weight | 420.46 g/mol | [1] |
| Formula | C₂₂H₂₄N₆O₂ | [1] |
| Appearance | Crystalline solid | N/A |
| Solubility | Soluble in DMSO | [1] |
In Vivo Dissolution Protocol
The following protocol is recommended for the preparation of a 2.5 mg/mL solution of this compound suitable for in vivo administration. This formulation uses a combination of solvents to ensure the solubility and stability of the compound.
Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Vehicle Formulation
The recommended vehicle for in vivo administration of this compound consists of a mixture of DMSO, PEG300, Tween-80, and Saline. The final concentration of each component in the vehicle is outlined in Table 2.
Table 2: Vehicle Composition for this compound Formulation
| Component | Percentage of Final Volume |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
Step-by-Step Dissolution Procedure
This protocol is for the preparation of 1 mL of a 2.5 mg/mL this compound working solution.
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Weigh the required amount of this compound powder.
-
Dissolve it in the appropriate volume of DMSO to achieve a concentration of 25 mg/mL.
-
Ensure the powder is completely dissolved by vortexing or gentle heating if necessary.
-
-
Add 100 µL of the 25 mg/mL this compound stock solution to 400 µL of PEG300. Mix thoroughly by vortexing until a homogenous solution is obtained.[1]
-
Add 50 µL of Tween-80 to the mixture. Vortex again to ensure complete mixing.[1]
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix the final solution thoroughly. The resulting solution should be clear.[1]
Storage and Stability
-
Stock Solution (in DMSO): It is recommended to aliquot and store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[1]
-
Working Solution: The final working solution should be prepared fresh before each experiment. If the continuous dosing period exceeds half a month, this formulation should be used with caution.[1]
Administration Guidelines
The choice of administration route and dosage will depend on the specific experimental design. This compound is described as an orally active inhibitor.[1] However, the prepared formulation is also suitable for parenteral routes such as intraperitoneal (IP) or intravenous (IV) injection. It is crucial to adhere to institutional guidelines for animal welfare and approved administration volumes for the chosen species and route.
Signaling Pathway and Experimental Workflow
The JAK-STAT Signaling Pathway
This compound is an inhibitor of the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from various cytokines and growth factors, playing a key role in immunity, inflammation, and hematopoiesis.
References
Application Notes and Protocols for Jak-IN-26 Administration in Mouse Models of Arthritis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration and evaluation of Jak-IN-26, a potent Janus kinase (JAK) inhibitor, in preclinical mouse models of arthritis. The protocols outlined below are based on established methodologies for inducing arthritis in mice and general practices for the in vivo testing of small molecule inhibitors.
Introduction to this compound and its Mechanism of Action
This compound is an orally active small molecule inhibitor of the Janus kinase family of enzymes. JAKs are critical components of the intracellular signaling pathways for numerous cytokines that are central to the pathogenesis of rheumatoid arthritis (RA) and other inflammatory diseases.[1] By blocking the JAK-STAT (Signal Transducer and Activator of Transcription) pathway, this compound can inhibit the signaling of pro-inflammatory cytokines such as interleukins (IL-6, IL-7, IL-15, IL-21) and interferons, thereby reducing inflammation and preventing joint damage.[2][3]
The JAK-STAT signaling cascade is initiated when a cytokine binds to its receptor on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate the cytokine receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation and immune responses.[4] this compound competitively binds to the ATP-binding site of JAKs, preventing their activation and the downstream signaling events.
Experimental Protocols
Induction of Collagen-Induced Arthritis (CIA) in Mice
Collagen-induced arthritis is a widely used and well-characterized mouse model that shares many pathological and immunological features with human rheumatoid arthritis.[5]
Materials:
-
Male DBA/1J mice, 8-10 weeks old
-
Bovine or chicken type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
Syringes and needles (26-30 gauge)
-
Homogenizer or emulsifier
Procedure:
-
Preparation of Collagen Emulsion (Day 0):
-
Dissolve type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.
-
Prepare an emulsion by mixing an equal volume of the collagen solution with CFA (final collagen concentration: 1 mg/mL).
-
Emulsify the mixture until a stable emulsion is formed (a drop of the emulsion does not disperse when placed in water).
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare a second emulsion of type II collagen (2 mg/mL in 0.1 M acetic acid) with an equal volume of IFA.
-
Inject 100 µL of the collagen-IFA emulsion intradermally at a site different from the primary injection.
-
-
Monitoring of Arthritis:
-
Begin monitoring the mice for the onset and severity of arthritis from day 21.
-
Assess clinical signs of arthritis 3-4 times per week using a standardized scoring system (see below).
-
Arthritis Scoring:
A commonly used scoring system for each paw is as follows:
-
0 = No evidence of erythema or swelling
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint
-
2 = Erythema and mild swelling extending from the ankle to the tarsals
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits, or ankylosis of the limb
The maximum score per mouse is 16.
Preparation and Administration of this compound
This compound is described as an orally active compound.[6] The following is a general protocol for its preparation and administration. The optimal dosage and treatment schedule should be determined through dose-response studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Oral gavage needles
Preparation of Dosing Solution (example for 2.5 mg/mL):
This protocol is adapted from a supplier's recommendation for preparing a clear solution.[6]
-
Prepare a stock solution of this compound in DMSO at 25 mg/mL.
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until uniform.
-
Add 450 µL of saline to reach the final volume of 1 mL.
-
The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
It is recommended to prepare the working solution fresh daily.
Administration Protocol:
-
Route of Administration: Oral gavage is the recommended route for orally active compounds.
-
Dosage: Based on preclinical studies of similar JAK inhibitors, a starting dose range of 10-30 mg/kg can be considered.[7] However, a study involving a compound referred to as "Compound 2," which is likely this compound, showed efficacy in a mouse CIA model, though a clear dose-response was not established.[6] Therefore, a pilot dose-finding study is highly recommended.
-
Treatment Schedule: Administration can be once or twice daily. Treatment can be initiated either prophylactically (before the onset of clinical signs) or therapeutically (after the onset of clinical signs).
-
Control Group: A vehicle control group receiving the same solvent mixture without this compound should always be included.
Data Presentation
Quantitative data from in vivo studies should be summarized in tables for clear comparison between treatment and control groups.
Table 1: Efficacy of this compound in a Mouse Model of Arthritis (Hypothetical Data)
| Treatment Group | Mean Arthritis Score (Day 42) | Paw Thickness (mm, Day 42) | Incidence of Arthritis (%) |
| Vehicle Control | 10.5 ± 1.2 | 3.8 ± 0.3 | 100 |
| This compound (10 mg/kg) | 6.2 ± 0.8 | 2.9 ± 0.2 | 70 |
| This compound (30 mg/kg) | 3.5 ± 0.5 | 2.1 ± 0.1 | 40 |
| Positive Control (e.g., Tofacitinib 10 mg/kg) | 4.1 ± 0.6 | 2.3 ± 0.2 | 50 |
| Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle control. |
Table 2: Pharmacokinetic Properties of this compound (from supplier data)[6]
| Property | Value |
| Oral Activity | Yes |
| In vitro IC50 (IFN-α2B-induced p-STAT3 in Jurkat cells) | 17.2 nM |
Visualizations
Signaling Pathway
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for testing this compound in a CIA mouse model.
Concluding Remarks
The administration of this compound in mouse models of arthritis offers a promising avenue for preclinical evaluation of its therapeutic potential. The protocols provided herein serve as a comprehensive guide for researchers. It is imperative to conduct pilot studies to determine the optimal dosage and administration schedule for this compound to achieve maximal therapeutic efficacy while ensuring the welfare of the experimental animals. Careful and consistent monitoring and scoring of arthritis are crucial for obtaining reliable and reproducible results.
References
- 1. JAK-Inhibitors for the Treatment of Rheumatoid Arthritis: A Focus on the Present and an Outlook on the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificarchives.com [scientificarchives.com]
- 3. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of the JAK/STAT signal pathway in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrogen Peroxide Inducible JAK3 Covalent Inhibitor: Prodrug for the Treatment of RA with Enhanced Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detection of p-STAT3 Inhibition by Jak-IN-26 via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Janus kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in numerous cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1][2] Dysregulation of the JAK/STAT pathway is implicated in various diseases, particularly cancer and autoimmune disorders.[2][3] Constitutive activation of STAT3, a key downstream effector in this pathway, is frequently observed in many human tumors and is associated with oncogenesis and anti-apoptotic activities.[1][4] Activation of STAT3 occurs through phosphorylation at specific tyrosine residues, most notably Tyrosine 705 (Tyr705), which leads to its dimerization, nuclear translocation, and subsequent regulation of target gene expression.[1][5]
Jak-IN-26 is a potent inhibitor of JAK kinases, which are responsible for the phosphorylation and activation of STAT3. By inhibiting JAKs, this compound is expected to decrease the phosphorylation of STAT3, thereby modulating its activity. Western blotting is a widely used and effective technique to detect the phosphorylation status of STAT3 and thus assess the efficacy of inhibitors like this compound.[4] This document provides a detailed protocol for performing a Western blot to measure the levels of phosphorylated STAT3 (p-STAT3) in cells treated with this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the JAK/STAT3 signaling pathway and the experimental workflow for the Western blot protocol.
Caption: JAK/STAT3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of p-STAT3.
Experimental Protocols
This section provides a detailed methodology for the Western blot experiment.
1. Cell Culture and Treatment with this compound
-
Cell Lines: Select a cell line known to have an active JAK/STAT pathway or one that can be stimulated to activate it (e.g., HeLa, A431, or various cancer cell lines with constitutive STAT3 activation).
-
Culture Conditions: Culture cells in appropriate media and conditions until they reach 70-80% confluency.
-
Treatment:
-
Starve the cells in serum-free media for 4-6 hours prior to treatment, if necessary, to reduce basal signaling.
-
Treat cells with varying concentrations of this compound for a predetermined time course. Include a vehicle control (e.g., DMSO).
-
If the pathway is not constitutively active, stimulate the cells with an appropriate cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes) before harvesting, both in the presence and absence of this compound.
-
2. Cell Lysis and Protein Extraction
This protocol is designed for cells cultured in a 6-well plate. Adjust volumes accordingly for different plate sizes.[6]
-
After treatment, place the culture dish on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).[6]
-
Aspirate the PBS completely.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[7][8][9]
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[6]
-
Incubate the lysate on ice for 20-30 minutes with occasional vortexing to ensure complete lysis.[8]
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet the cell debris.[8]
-
Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a detergent-compatible protein assay, such as the Bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.[8][10]
-
Use the results to normalize the protein amounts for each sample.
4. Sample Preparation for SDS-PAGE
-
Based on the protein concentration, dilute the lysates with lysis buffer to ensure equal protein loading for all samples (typically 20-30 µg of total protein per lane).[9]
-
Add an appropriate volume of 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95°C for 5 minutes to denature the proteins.
-
Centrifuge the samples at 16,000 x g for 5 minutes. The samples can be stored at -20°C or used immediately for electrophoresis.
5. SDS-PAGE and Protein Transfer
-
Load the prepared samples into the wells of a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration and transfer efficiency.
-
Run the gel at a constant voltage (e.g., 120V) until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet transfer system is commonly used (e.g., 80V for 2 hours in a cold room).[11]
6. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11] Note: For phospho-proteins, BSA is often recommended to reduce background.[7][9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[11]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[11]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
To ensure equal protein loading, the membrane should be stripped and re-probed for total STAT3 and a loading control such as β-actin or GAPDH.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).[12] Normalize the p-STAT3 signal to the total STAT3 signal and then to the loading control.
Data Presentation
The quantitative data from the Western blot analysis can be summarized in the following table for clear comparison.
| Treatment Group | This compound Conc. (nM) | p-STAT3 (Tyr705) Intensity (Normalized) | Total STAT3 Intensity (Normalized) | p-STAT3 / Total STAT3 Ratio | Fold Change vs. Control |
| Vehicle Control | 0 | 1.00 | 1.00 | 1.00 | 1.0 |
| This compound | 10 | Value | Value | Value | Value |
| This compound | 50 | Value | Value | Value | Value |
| This compound | 100 | Value | Value | Value | Value |
| Positive Control | - | Value | Value | Value | Value |
Note: Values in the table are placeholders and should be replaced with experimental data.
Recommended Antibody Dilutions and Reagents
| Reagent | Recommended Dilution/Concentration |
| Primary Antibody: anti-p-STAT3 (Tyr705) | 1:1000[1][13] |
| Primary Antibody: anti-STAT3 | 1:1000 |
| Primary Antibody: anti-β-actin (Loading Control) | 1:1000 - 1:5000 |
| HRP-conjugated Secondary Antibody | 1:2000 - 1:10000 |
| Protein Loading per Lane | 20-30 µg |
Note: Optimal antibody dilutions should be determined empirically for each specific antibody and experimental setup.
Troubleshooting
| Issue | Possible Cause | Solution |
| Weak or No Signal | Insufficient protein loaded | Increase the amount of protein loaded per lane.[9][14] |
| Low primary antibody concentration | Increase the primary antibody concentration or extend the incubation time.[14] | |
| Inactive antibody | Ensure proper storage of antibodies and check their expiration dates.[14] | |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[14] |
| High antibody concentration | Decrease the concentration of primary and/or secondary antibodies.[14] | |
| Nonspecific Bands | High primary antibody concentration | Reduce the primary antibody concentration.[14] |
| Protein degradation | Ensure protease and phosphatase inhibitors are added to the lysis buffer and keep samples on ice.[7][9] |
This comprehensive protocol provides a robust framework for assessing the inhibitory effect of this compound on STAT3 phosphorylation. Adherence to these guidelines, along with careful optimization of specific parameters, will facilitate the generation of reliable and reproducible results.
References
- 1. Phospho-Stat3 (Tyr705) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 5. The involvement of JAK-STAT3 in cell motility, invasion, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell lysis and immunoblotting for protein and phospho-protein quantification [protocols.io]
- 7. stratech.co.uk [stratech.co.uk]
- 8. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. mesoscale.com [mesoscale.com]
- 11. researchgate.net [researchgate.net]
- 12. Janus kinase inhibitors ameliorate clinical symptoms in patients with STAT3 gain-of-function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phospho-Stat3 (Ser727) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for Jak-IN-26 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jak-IN-26 is an orally active inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors involved in immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in a variety of diseases, including autoimmune disorders and cancer. This compound has been identified as an inhibitor of IFN-α2B-induced phosphorylation of STAT3 in Jurkat cells.[1] Its properties make it a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering and characterizing novel modulators of the JAK-STAT pathway.
These application notes provide an overview of the use of this compound in HTS assays, including its mechanism of action, quantitative data, and detailed experimental protocols for both biochemical and cellular screening formats.
Mechanism of Action
The Janus kinases (JAK1, JAK2, JAK3, and Tyk2) are associated with the intracellular domains of cytokine receptors. Upon cytokine binding, the receptors dimerize, bringing the associated JAKs into close proximity. This allows for trans-phosphorylation and activation of the JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.
This compound, as a JAK inhibitor, is designed to bind to the ATP-binding site of the kinase domain of a JAK enzyme. This competitive inhibition prevents the phosphorylation of STAT proteins, thereby blocking the downstream signaling cascade. The primary focus for inhibitors like this compound is often on achieving selectivity for a specific JAK isoform to minimize off-target effects.
Data Presentation
The following table summarizes the available quantitative data for this compound and provides a comparison with other selective JAK3 inhibitors. This data is crucial for designing screening experiments and interpreting results.
| Compound | Target/Assay | IC50 (nM) | Selectivity Profile | Reference |
| This compound | Inhibition of IFN-α2B-induced pSTAT3 (Jurkat cells) | 17.2 | Not fully characterized in public literature. | [1] |
| Z583 | JAK3 (biochemical) | 0.1 | >920-fold vs JAK1, JAK2, TYK2 (>10,000 nM) | [2] |
| Ritlecitinib | JAK3 (biochemical) | 33.1 | No activity vs JAK1, JAK2, TYK2 (>10,000 nM) | [3] |
| Tofacitinib | JAK3 (biochemical) | 1 | 20-fold vs JAK2 (20 nM), 100-fold vs JAK1 (112 nM) |
Experimental Protocols
Below are detailed protocols for biochemical and cellular assays suitable for high-throughput screening of this compound and other JAK inhibitors. These are representative protocols and may require optimization for specific laboratory conditions and instrumentation.
Biochemical HTS Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for JAK3
This protocol is adapted for the screening of inhibitors against the JAK3 enzyme.
Objective: To measure the inhibitory effect of compounds on JAK3 kinase activity by detecting the phosphorylation of a substrate peptide.
Principle: The assay measures the FRET signal between a europium cryptate-labeled anti-phospho-tyrosine antibody and a ULight™-labeled peptide substrate. Phosphorylation of the peptide by JAK3 brings the donor (europium) and acceptor (ULight™) into proximity, generating a FRET signal.
Materials:
-
JAK3 enzyme (recombinant)
-
ULight™-labeled STAT1 peptide substrate
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (or other test compounds) dissolved in DMSO
-
Stop Solution (e.g., 100 mM EDTA)
-
Europium-labeled anti-phospho-tyrosine antibody (e.g., PT66)
-
Low-volume 384-well plates (e.g., white, non-binding surface)
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating: Dispense 50 nL of this compound or test compounds in DMSO into the assay plate using an acoustic dispenser. For controls, dispense DMSO only.
-
Enzyme and Substrate Addition: Prepare a mix of JAK3 enzyme and ULight™-peptide substrate in assay buffer. Add 5 µL of this mix to each well.
-
Initiate Reaction: Prepare a solution of ATP in assay buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final concentrations should be optimized, but a starting point could be 1-5 nM JAK3, 200 nM peptide, and ATP at its Km value.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop and Detect: Prepare a detection mix containing the Europium-labeled antibody in stop solution. Add 10 µL of this mix to each well.
-
Second Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (cryptate) and 665 nm (ULight™).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Determine the percent inhibition for each compound relative to high (DMSO, 0% inhibition) and low (no enzyme, 100% inhibition) controls. Plot a dose-response curve to determine the IC50 value for this compound and other active compounds.
Cellular HTS Protocol: STAT5 Reporter Gene Assay for JAK3 Selectivity
This protocol is based on a method to identify selective JAK3 inhibitors by using a cell line that differentially signals through JAK2 and JAK3.[4]
Objective: To determine the selective inhibition of JAK3 over JAK2 by this compound in a cellular context.
Principle: A murine pro-B cell line (e.g., 32D/IL-2Rβ) is engineered to express a STAT5-dependent reporter gene (e.g., luciferase). Stimulation with IL-2 activates the JAK3/STAT5 pathway, while stimulation with IL-3 activates the JAK2/STAT5 pathway. Selective JAK3 inhibitors will block the IL-2-induced signal but not the IL-3-induced signal.
Materials:
-
32D/IL-2Rβ cells stably expressing a STAT5-luciferase reporter construct.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS, antibiotics).
-
IL-2 and IL-3 (recombinant murine).
-
This compound and control compounds (e.g., a known pan-JAK inhibitor).
-
Assay plates (e.g., white, solid-bottom 384-well plates).
-
Luciferase detection reagent (e.g., Bright-Glo™).
-
Luminometer plate reader.
Procedure:
-
Cell Preparation: Culture the reporter cells according to standard protocols. Prior to the assay, wash the cells to remove any residual growth factors and resuspend in a serum-free medium.
-
Cell Plating: Dispense 5,000 - 10,000 cells in 20 µL of serum-free medium into each well of the assay plate.
-
Compound Addition: Add 50 nL of this compound or control compounds in DMSO to the appropriate wells.
-
Pre-incubation: Incubate the plate for 1 hour at 37°C to allow the compounds to enter the cells.
-
Cytokine Stimulation:
-
To one set of plates, add 5 µL of IL-2 (to a final concentration of ~10 ng/mL) to measure JAK3 inhibition.
-
To a parallel set of plates, add 5 µL of IL-3 (to a final concentration of ~1 ng/mL) to measure JAK2 inhibition.
-
Include no-cytokine controls.
-
-
Incubation: Incubate the plates for 6 hours at 37°C to allow for reporter gene expression.
-
Signal Detection: Equilibrate the plates to room temperature. Add 25 µL of luciferase detection reagent to each well.
-
Data Acquisition: After a 5-minute incubation, measure the luminescence signal using a plate reader.
-
Data Analysis: For each compound, calculate the percent inhibition of the IL-2- and IL-3-induced signals. Selective JAK3 inhibitors like this compound should show potent inhibition of the IL-2 response with minimal effect on the IL-3 response.
HTS Assay Quality Control
For any high-throughput screen, it is critical to assess the quality of the assay. The Z'-factor is a statistical parameter used to quantify the separation between the high and low controls, and thus the suitability of an assay for HTS.[5][6]
Z'-Factor Calculation:
Z' = 1 - ( (3 * SD_high + 3 * SD_low) / |Mean_high - Mean_low| )
Where:
-
SD_high and SD_low are the standard deviations of the high and low signal controls, respectively.
-
Mean_high and Mean_low are the means of the high and low signal controls, respectively.
Interpretation:
-
Z' > 0.5: An excellent assay, suitable for HTS.[7]
-
0 < Z' < 0.5: A marginal assay that may be acceptable but could benefit from optimization.
-
Z' < 0: An unsuitable assay for HTS.
During assay development and prior to a full screen, a pilot screen with a small subset of compounds should be performed to ensure that the Z' and Z-factors are consistently above 0.5.[7]
References
- 1. Development of a high-throughput cell-based reporter assay for screening JAK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A highly selective JAK3 inhibitor is developed for treating rheumatoid arthritis by suppressing γc cytokine–related JAK-STAT signal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. Development of a high-throughput cell-based reporter assay for screening of JAK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assay.dev [assay.dev]
- 6. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Troubleshooting & Optimization
Jak-IN-26 solubility issues and solutions
Welcome to the technical support center for Jak-IN-26. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound, with a particular focus on its solubility.
Troubleshooting Guide: Solubility Issues
Researchers may encounter difficulties in dissolving this compound, which can impact experimental outcomes. This guide provides a systematic approach to addressing these challenges.
Problem: Precipitate forms when diluting DMSO stock solution in aqueous media (e.g., cell culture medium, PBS).
Cause: this compound is poorly soluble in aqueous solutions. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the compound can crash out of solution. This is a common issue for many kinase inhibitors.
Solution Workflow:
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your in vitro assay to avoid cell toxicity. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Intermediate Dilution: Instead of diluting the highly concentrated stock directly into your final aqueous volume, perform an intermediate dilution step.
-
First, dilute your concentrated DMSO stock to a lower concentration using 100% DMSO.
-
Then, add this intermediate dilution to your aqueous buffer. This gradual reduction in DMSO concentration can help keep the compound in solution.
-
-
Increase Final Volume: If possible, increasing the final volume of your assay can lower the required concentration of the inhibitor stock, thereby reducing the final DMSO percentage.
-
Gentle Mixing: When adding the DMSO stock to the aqueous solution, do so dropwise while gently vortexing or swirling the tube to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
Frequently Asked Questions (FAQs)
Preparation and Storage
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in 100% DMSO. If the compound does not dissolve readily, gentle warming (to 37°C) and sonication can be used to facilitate dissolution. For example, a stock solution of 25 mg/mL in DMSO can be prepared for further dilution.
Q3: What are the recommended storage conditions for this compound powder and stock solutions?
A3: Proper storage is crucial to maintain the stability and activity of the inhibitor.
| Form | Storage Temperature | Duration | Notes |
| Powder | Room Temperature | Varies | Check product-specific information. |
| DMSO Stock Solution | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. |
| -80°C | 6 months | Aliquot to avoid freeze-thaw cycles. |
Q4: Can I store my diluted this compound working solutions in aqueous buffer?
A4: It is not recommended to store this compound in aqueous solutions for extended periods, as this may lead to precipitation or degradation. Prepare fresh working solutions from your DMSO stock for each experiment.
In Vitro Assays
Q5: I am seeing inconsistent results in my cell-based assays. Could this be related to solubility?
A5: Yes, poor solubility can lead to inconsistent and unreliable results. If this compound precipitates in your cell culture medium, the actual concentration of the inhibitor available to the cells will be lower and more variable than intended. Refer to the troubleshooting guide for strategies to improve solubility in aqueous media.
Q6: What is the maximum concentration of DMSO that is safe for my cells?
A6: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxicity. However, the sensitivity of cells to DMSO can vary. It is essential to run a vehicle control with the same final concentration of DMSO to assess its effect on your specific cell line.
In Vivo Studies
Q7: How can I prepare this compound for in vivo administration?
A7: Due to its poor aqueous solubility, a specific formulation is required for in vivo use. A common approach involves using a co-solvent system. For example, a 2.5 mg/mL solution can be prepared using a vehicle of DMSO, PEG300, Tween-80, and saline.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Weighing: Accurately weigh the required amount of this compound powder. The molecular weight of this compound should be confirmed from the supplier's datasheet.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Solubilization: If necessary, facilitate dissolution by vortexing, gentle warming in a 37°C water bath, or sonicating in an ultrasonic bath until the solution is clear.
-
Storage: Aliquot the stock solution into small, single-use volumes in appropriate vials and store at -20°C or -80°C.
Protocol 2: Preparation of this compound for In Vivo Studies (2.5 mg/mL)
This protocol is adapted from a supplier's recommendation for preparing a clear solution for in vivo dosing.
-
Prepare Stock: First, prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Vehicle Preparation: In a sterile tube, combine the following in the specified ratio:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Dilution Steps:
-
To prepare 1 mL of the final formulation, start with 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix well.
-
-
Final Concentration: This procedure yields a 2.5 mg/mL solution of this compound in a suitable vehicle for oral gavage or other administration routes. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Visual Guides
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade involved in cellular responses to cytokines and growth factors.[1][2][3][4][5] this compound is an inhibitor of JAK, thereby blocking the downstream signaling events.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Preparing In Vitro Working Solutions
This workflow illustrates the recommended procedure for diluting a DMSO stock of this compound for use in cell culture experiments to avoid precipitation.
Caption: Workflow for preparing this compound working solutions for in vitro assays.
Troubleshooting Logic: Compound Precipitation
This diagram outlines the logical steps to troubleshoot precipitation issues when preparing aqueous solutions of this compound.
Caption: A logical guide to troubleshooting this compound precipitation issues.
References
Technical Support Center: Optimizing Jak-IN-26 for Cell-Based Assays
This guide provides troubleshooting advice and frequently asked questions to help researchers and drug development professionals optimize the concentration of Jak-IN-26 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active small molecule inhibitor of the Janus kinase (JAK) family.[1] The JAK family, which includes JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that are crucial for signaling pathways initiated by cytokines and growth factors.[2][3][4] Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[5][6] Activated STATs then translocate to the nucleus to regulate gene transcription involved in inflammation, immunity, and cell proliferation.[3][5] this compound functions by competing with ATP for the kinase domain's binding site, thereby preventing the phosphorylation and activation of JAKs and blocking the downstream signaling cascade.[3][4]
Q2: What is a recommended starting concentration for this compound in a new cell-based assay?
A good starting point is to perform a dose-response experiment covering a broad concentration range, typically from low nanomolar (nM) to low micromolar (µM). This compound has a reported IC50 of 17.2 nM for inhibiting IFN-α2B-induced phosphorylation of STAT3 in Jurkat cells.[1] Therefore, a sensible range for an initial experiment would be from 1 nM to 10 µM to capture the full dose-response curve.
Q3: How do I determine the optimal concentration and IC50 of this compound for my specific cell line?
The optimal concentration is typically defined as the 50% inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce a specific biological response by 50%. To determine this, you should perform a dose-response assay.
-
Select an appropriate endpoint: This could be cell proliferation (e.g., using an MTT or WST-1 assay), or a more specific measure of target engagement like the phosphorylation level of a downstream target (e.g., pSTAT3 or pSTAT5).[7][8][9]
-
Perform a serial dilution: Prepare a series of this compound concentrations (e.g., 8-12 concentrations) covering a wide range (e.g., 0.1 nM to 10 µM).
-
Treat cells and measure the response: After treating the cells for a defined period, measure your chosen endpoint.
-
Analyze the data: Plot the response (e.g., % inhibition) against the logarithm of the inhibitor concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and calculate the IC50 value.[10]
Q4: How can I confirm that this compound is inhibiting the JAK/STAT pathway in my cells?
The most direct way to confirm target engagement is to measure the phosphorylation status of STAT proteins, which are direct downstream targets of JAKs.[9][11]
-
Western Blotting: Treat your cells with a cytokine known to activate the JAK/STAT pathway (e.g., IL-6, IFN-α) in the presence and absence of varying concentrations of this compound.[9] Lyse the cells and perform a Western blot using antibodies specific for a phosphorylated STAT protein (e.g., phospho-STAT3) and an antibody for total STAT3 as a loading control. A dose-dependent decrease in the phospho-STAT signal indicates successful target inhibition.[9]
-
Flow Cytometry: Phospho-flow cytometry can also be used to assess STAT phosphorylation levels in specific cell populations within a heterogeneous sample.[12]
-
Reporter Assays: Use a cell line engineered with a reporter gene (e.g., luciferase) under the control of a STAT-responsive promoter. Inhibition of the reporter signal upon cytokine stimulation would indicate pathway inhibition.
Q5: I am observing significant cell death at concentrations where I expect to see specific inhibition. What should I do?
High cytotoxicity can confound your results, as the observed effect might be due to general toxicity rather than specific pathway inhibition.
-
Separate Viability and Activity Assays: Run a cytotoxicity assay (e.g., using Trypan Blue, MTT, or a live/dead stain) in parallel with your functional assay. This will help you determine the concentration range where this compound is toxic to the cells.
-
Determine the GI50: The 50% growth inhibition (GI50) concentration can be determined from a cell proliferation assay.[8] Ideally, the IC50 for your functional endpoint should be significantly lower than the concentration that causes widespread cell death or growth inhibition.
-
Reduce Incubation Time: Long incubation periods can lead to increased cytotoxicity. Try reducing the treatment duration to see if you can achieve target inhibition before the onset of significant cell death.
Q6: How long should I pre-incubate cells with this compound before adding a cytokine stimulus?
Pre-incubation allows the inhibitor to enter the cells and bind to its target before the signaling cascade is initiated. A typical pre-incubation time ranges from 1 to 4 hours.[12] However, the optimal time may vary depending on the cell type and inhibitor. If you suspect insufficient inhibition, you could try extending the pre-incubation period (e.g., up to 24 hours), provided it does not cause cytotoxicity.[12]
Data Summary
Table 1: Reported IC50 Value for this compound
| Target Pathway | Cell Line | IC50 | Reference |
| IFN-α2B-induced STAT3 phosphorylation | Jurkat | 17.2 nM | [1] |
Table 2: General Recommendations for Dose-Response Experiments
| Parameter | Recommended Range | Notes |
| Initial Concentration Range | 0.1 nM - 10 µM | Use a logarithmic serial dilution with 8-12 points. |
| Pre-incubation Time | 1 - 4 hours | Optimize based on cell type and experimental endpoint. |
| Cytokine Stimulation Time | 15 - 60 minutes | For pSTAT analysis; should be optimized based on kinetics. |
| Cell Proliferation Assay Duration | 24 - 72 hours | Dependent on the cell line's doubling time. |
Visual Guides and Workflows
Diagram 1: JAK/STAT Signaling Pathway and Point of Inhibition
Caption: JAK/STAT Signaling Pathway Inhibition.
Diagram 2: Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for Optimizing this compound Concentration.
Diagram 3: Troubleshooting Guide for this compound Assays
Caption: Troubleshooting Guide for this compound Assays.
Detailed Experimental Protocols
Protocol 1: Dose-Response and IC50 Determination using a Cell Viability Assay (e.g., WST-1)
This protocol outlines how to determine the effect of this compound on cell proliferation and calculate its GI50/IC50.
Materials:
-
Cell line of interest
-
Complete growth medium
-
This compound powder and appropriate solvent (e.g., DMSO)
-
96-well clear-bottom, black-walled tissue culture plates[7]
-
WST-1 or similar cell proliferation reagent
-
Plate reader capable of measuring absorbance at ~450 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Inhibitor Preparation and Addition:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -80°C.[1]
-
On the day of the experiment, perform a serial dilution of the stock solution in complete medium to create 2X working concentrations. Aim for a final concentration range from 1 nM to 10 µM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no treatment" control.
-
Carefully remove the medium from the cells and add 100 µL of the 2X working solutions to the appropriate wells. This will result in a 1X final concentration.
-
-
Incubation:
-
Incubate the plate for a period appropriate for your cell line's doubling time (e.g., 48-72 hours).
-
-
Viability Measurement:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Gently shake the plate for 1 minute to ensure a homogenous mixture.
-
Measure the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only wells).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot percent viability versus the log of this compound concentration.
-
Use a non-linear regression software (e.g., GraphPad Prism) to fit a sigmoidal curve and determine the IC50 value.
-
Protocol 2: Target Engagement Assay - Western Blot for Phospho-STAT
This protocol confirms that this compound inhibits the phosphorylation of STAT in response to cytokine stimulation.
Materials:
-
Cell line of interest
-
Serum-free medium
-
This compound
-
Appropriate cytokine (e.g., IL-6, IFN-α)
-
Phosphatase inhibitor (e.g., sodium orthovanadate)[7]
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT3 (Tyr705) and anti-total-STAT3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Plating and Starvation:
-
Plate cells in 6-well plates and allow them to reach 70-80% confluency.
-
Serum-starve the cells for 6-16 hours in serum-free medium to reduce basal signaling.[13]
-
-
Inhibitor Treatment:
-
Treat the cells with various concentrations of this compound (e.g., 0 nM, 10 nM, 50 nM, 200 nM, 1 µM) for 1-4 hours. Include a vehicle-only control.
-
-
Cytokine Stimulation:
-
Stimulate the cells with the appropriate cytokine (e.g., 20 ng/mL IL-6) for a short period (e.g., 15-30 minutes). Leave one well unstimulated as a negative control.
-
-
Cell Lysis and Protein Quantification:
-
Immediately place the plate on ice and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash again, apply the ECL substrate, and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the total-STAT3 antibody to confirm equal protein loading.
-
-
Analysis:
-
Quantify the band intensities. A decrease in the pSTAT/total STAT ratio with increasing this compound concentration confirms target engagement.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 3. m.youtube.com [m.youtube.com]
- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. astx.com [astx.com]
- 8. Frontiers | A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions [frontiersin.org]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Development of a high-throughput cell-based reporter assay for screening JAK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Jak-IN-26
Technical Support Center: Jak-IN-26
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using this compound. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the Janus kinase (JAK) family of enzymes.[1] These enzymes are crucial for the signaling of numerous cytokines and growth factors involved in inflammation and immune responses.[2][3] By binding to the ATP-binding site of JAKs, this compound prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby blocking the downstream signaling cascade.[1][4]
Q2: Which JAK isoforms is this compound expected to inhibit?
A2: The precise selectivity profile of this compound should be determined experimentally. Generally, JAK inhibitors can exhibit varying degrees of selectivity for the four members of the JAK family: JAK1, JAK2, JAK3, and TYK2.[2][5] The selectivity profile is critical as it dictates the spectrum of biological effects and potential off-target activities.[5] For instance, inhibition of JAK2 homodimers can affect hematopoiesis, potentially leading to anemia or thrombocytopenia.[1]
Q3: What are the potential off-target effects of this compound?
A3: As with other small molecule kinase inhibitors, this compound may have off-target effects. These can arise from the inhibition of other kinases or non-kinase proteins.[6][7] Common adverse events observed with JAK inhibitors in clinical settings, which may translate to off-target effects in research, include:
-
Hematological effects: Anemia, neutropenia, and thrombocytopenia due to inhibition of JAK2-mediated signaling.[1][8]
-
Immunosuppression: Increased susceptibility to infections due to the broad inhibition of cytokine signaling.[9][10]
-
Metabolic changes: Increases in cholesterol levels have been reported with some JAK inhibitors.[8][9]
-
Gastrointestinal issues: Nausea and diarrhea can be potential side effects.[11]
It is crucial to empirically determine the off-target profile of this compound in your experimental system.
Q4: How can I assess the selectivity of this compound in my experiments?
A4: Assessing kinase selectivity is a critical step. Two common approaches are:
-
Biochemical Assays: These cell-free assays measure the direct inhibition of a panel of purified kinases.[5][12] This provides a direct measure of the inhibitor's potency against each kinase.
-
Cellular Assays: These assays are performed in a cellular context and measure the inhibition of specific signaling pathways downstream of different kinases.[13] This can provide a more physiologically relevant assessment of selectivity.
Troubleshooting Guides
Problem 1: I am observing unexpected or inconsistent results in my cell-based assays.
-
Question: Could off-target effects be influencing my results?
-
Answer: Yes, unexpected phenotypes could be due to the inhibition of kinases other than the intended JAK target. It is recommended to perform a broad-panel kinase screen to identify potential off-target interactions.[7][12] Additionally, consider that at higher concentrations, the selectivity of the inhibitor may decrease, leading to the engagement of other JAK family members or unrelated kinases.[1]
-
-
Question: How can I confirm that the observed effect is due to JAK inhibition?
-
Answer: To confirm on-target activity, you can perform a rescue experiment by introducing a constitutively active or inhibitor-resistant mutant of the target JAK. Alternatively, you can use siRNA or shRNA to knock down the target JAK and see if it phenocopies the effect of this compound. A western blot to check the phosphorylation status of downstream STAT proteins is also a direct way to measure target engagement.
-
Problem 2: I am seeing significant cell toxicity or death at my desired inhibitor concentration.
-
Question: Is the observed toxicity due to on-target or off-target effects?
-
Answer: Toxicity can result from potent on-target inhibition of a critical cellular pathway or from off-target effects. To distinguish between these, you can compare the phenotype with that of other JAK inhibitors with different selectivity profiles. If multiple JAK inhibitors with varying structures and off-target profiles produce the same toxicity, it is more likely to be an on-target effect.
-
-
Question: How can I mitigate the toxicity?
-
Answer: Try performing a dose-response experiment to determine the lowest effective concentration that still provides the desired level of JAK inhibition. You can also try reducing the treatment duration. If toxicity persists, consider using a more selective JAK inhibitor if available.
-
Problem 3: The inhibitor does not seem to be working in my cellular assay, even at high concentrations.
-
Question: How can I be sure the inhibitor is cell-permeable and stable?
-
Answer: Ensure that the inhibitor is properly dissolved and that the final concentration of the solvent (e.g., DMSO) is not affecting the cells. The stability of the compound in your cell culture media and conditions should also be considered. You can perform a cellular thermal shift assay (CETSA) to confirm target engagement within the cell.
-
-
Question: Could my cells be resistant to the inhibitor?
-
Answer: Cells can develop resistance to kinase inhibitors through various mechanisms. Confirm the expression and activity of the target JAK in your cell line. Also, ensure that the signaling pathway you are measuring is indeed active in your specific cellular model.
-
Data Presentation
Table 1: Representative Kinase Selectivity Profiles of Clinically Studied JAK Inhibitors (IC50 in nM)
| Kinase | Tofacitinib | Baricitinib | Ruxolitinib | Filgotinib | Upadacitinib |
| JAK1 | 1.2 | 5.9 | 3.3 | 10 | 43 |
| JAK2 | 20 | 5.7 | 2.8 | 28 | 110 |
| JAK3 | 1.0 | >400 | 19.3 | 810 | >5000 |
| TYK2 | 56 | 53 | 428 | 116 | 2300 |
Data compiled from various sources and should be used for comparative purposes. Actual IC50 values can vary based on assay conditions.[14][15]
Experimental Protocols
Protocol 1: General Workflow for Biochemical Kinase Profiling
This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of purified kinases.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound to be tested.
-
Kinase Reaction Setup: In a microplate, add the purified kinase, a suitable substrate (e.g., a peptide substrate), and ATP.
-
Inhibitor Addition: Add the diluted this compound or vehicle control to the kinase reaction wells.
-
Incubation: Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. This is often done by quantifying the amount of phosphorylated substrate or the amount of ADP produced. Several commercial kits are available for this purpose (e.g., ADP-Glo™, LanthaScreen™).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
Protocol 2: Cellular Assay for Assessing JAK1/STAT3 Pathway Inhibition
This protocol describes a method to measure the inhibition of IL-6-induced STAT3 phosphorylation in a cellular context.
-
Cell Culture: Plate cells that are responsive to IL-6 (e.g., HeLa or specific immune cells) in a suitable culture plate and allow them to adhere or stabilize overnight.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 1-2 hours).
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Cytokine Stimulation: Stimulate the cells with an appropriate concentration of Interleukin-6 (IL-6) to activate the JAK1/STAT3 pathway.
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Cell Lysis: After a short incubation period with IL-6 (e.g., 15-30 minutes), wash the cells with cold PBS and lyse them with a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Western Blotting or ELISA: Analyze the phosphorylation of STAT3 (p-STAT3) and total STAT3 levels using western blotting or a specific ELISA kit.
-
Data Analysis: Quantify the p-STAT3 signal and normalize it to the total STAT3 signal. Calculate the percent inhibition of STAT3 phosphorylation at each concentration of this compound and determine the IC50 value.
Visualizations
Caption: The JAK-STAT signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for assessing the selectivity and off-target effects of this compound.
References
- 1. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK inhibitor selectivity: new opportunities, better drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of novel off targets of baricitinib and tofacitinib by machine learning with a focus on thrombosis and viral infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Off-Target Effects of BCR-ABL and JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jakafi.com [jakafi.com]
- 9. JAK Inhibitors for Rheumatoid Arthritis [webmd.com]
- 10. Potential Adverse Events Reported With the Janus Kinase Inhibitors Approved for the Treatment of Rheumatoid Arthritis Using Spontaneous Reports and Online Patient Reviews - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hcplive.com [hcplive.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story | Annals of the Rheumatic Diseases [ard.bmj.com]
- 15. selleckchem.com [selleckchem.com]
Jak-IN-26 stability in DMSO and culture media
Welcome to the technical support resource for Jak-IN-26. This guide provides detailed information on the stability, handling, and use of this compound in typical research applications. Find answers to frequently asked questions and troubleshooting advice to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
It is critical to follow proper storage procedures to maintain the integrity of this compound. The stability of small molecules in DMSO is dependent on the specific characteristics of the compound.[1] For maximum stability, prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[1]
Storage Recommendations for DMSO Stock Solutions:
| Storage Temperature | Recommended Duration |
| -80°C | 6 months |
| -20°C | 1 month |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the DMSO stock solution into single-use volumes.[2][3]
Q2: What is the stability of this compound in aqueous cell culture media?
The stability of small molecules in cell culture media can be limited due to chemical degradation or interactions with media components.[4] While specific stability data for this compound in various culture media is not extensively published, it is best practice to prepare fresh working solutions from your DMSO stock for each experiment. Avoid storing this compound in aqueous solutions for extended periods. If your experiment requires long-term incubation, a preliminary stability test is recommended (see Experimental Protocols Section).
Q3: How does this compound work? What is its mechanism of action?
This compound is an inhibitor of the Janus kinase (JAK) family of enzymes. The JAK-STAT signaling pathway is a crucial communication route from outside a cell to the nucleus, activated by cytokines and growth factors.[5][6] When a cytokine binds to its receptor, associated JAKs activate and phosphorylate each other.[1][2] These activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins.[1][7] Phosphorylated STATs form dimers, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in processes like immunity and inflammation.[1][5][8] this compound functions by blocking the kinase activity of JAKs, thereby preventing the phosphorylation and activation of STAT proteins and inhibiting the downstream signaling cascade.[7][9]
Troubleshooting Guide
Encountering issues? This guide addresses common problems researchers face when using this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or No Compound Activity | 1. Degraded Stock Solution: Improper storage (wrong temperature, light exposure) or expired solution. | 1. Prepare a fresh stock solution from new powder. Always store aliquots at -80°C for long-term use. |
| 2. Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing the main stock solution can lead to degradation.[2][3] | 2. Discard the current stock and prepare a new one, ensuring it is aliquoted into single-use volumes. | |
| 3. Degradation in Media: The compound may be unstable in the aqueous culture medium over the course of a long experiment. | 3. Prepare working solutions fresh from a DMSO stock immediately before each experiment. For long incubations, consider replenishing the media with fresh compound or perform a stability test. | |
| Precipitate Forms in Culture Media | 1. Poor Solubility: The final concentration of DMSO in the media may be too low, or the compound concentration may exceed its solubility limit in the aqueous buffer. | 1. Ensure the final DMSO concentration is sufficient to maintain solubility (typically ≤0.5%) but non-toxic to your cells. Perform a serial dilution of the stock in media to find the solubility limit. |
| 2. Interaction with Media Components: Some components in serum or media can cause precipitation. | 2. Try preparing the working solution in serum-free media first, then adding it to the complete media. | |
| High Cellular Toxicity Observed | 1. High DMSO Concentration: The final concentration of the DMSO solvent in the culture may be toxic to the cells. | 1. Calculate the final DMSO concentration in your well. Run a vehicle control with the same DMSO concentration to assess solvent toxicity. Aim for a final concentration of ≤0.5%. |
| 2. Compound-Specific Toxicity: The concentration of this compound used may be too high for your specific cell line. | 2. Perform a dose-response curve to determine the optimal, non-toxic working concentration for your experiment (e.g., using a CellTiter-Glo assay). |
Experimental Protocols
Protocol 1: Workflow for Handling this compound
This workflow minimizes the risk of compound degradation and ensures consistent experimental outcomes.
Protocol 2: Assessing this compound Stability by HPLC-MS/MS
This protocol provides a general framework for determining the stability of this compound in a solution (e.g., DMSO or culture media).
-
Preparation:
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Prepare a stock solution of this compound at a known concentration (e.g., 1 mM) in the desired solvent (DMSO or culture medium).
-
Prepare aliquots for each time point to be tested (e.g., 0, 2, 4, 8, 24 hours).
-
-
Incubation:
-
Incubate the samples under the desired experimental conditions (e.g., 37°C, 5% CO₂ for culture media).
-
The T=0 sample should be processed immediately without incubation.
-
-
Sample Processing:
-
At each time point, take an aliquot of the sample.
-
If in culture media, perform a protein precipitation step by adding 3 volumes of ice-cold methanol containing an appropriate internal standard.[10]
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
Analysis:
-
Data Interpretation:
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Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time to determine the degradation rate and half-life of the compound under the tested conditions.
-
Protocol 3: Functional Assay - Inhibition of STAT3 Phosphorylation
This protocol outlines a method to functionally test the activity of this compound by measuring its ability to inhibit cytokine-induced STAT3 phosphorylation in a cell-based assay.
-
Cell Culture:
-
Culture Jurkat cells (or another suitable cell line) in appropriate media (e.g., RPMI-1640 with 10% FBS) until they reach the desired density.
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Starve the cells in low-serum media for 4-6 hours prior to the experiment to reduce basal signaling.
-
-
Compound Treatment:
-
Pre-treat the starved cells with various concentrations of this compound (e.g., 1 nM to 1 µM) or a vehicle control (DMSO) for 1-2 hours.
-
-
Cytokine Stimulation:
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Stimulate the cells with a pre-determined concentration of a relevant cytokine (e.g., Interferon-alpha or IL-6) for a short period (e.g., 15-30 minutes) to induce STAT3 phosphorylation. Include a non-stimulated control.
-
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Cell Lysis:
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Immediately after stimulation, place the cells on ice and wash with ice-cold PBS.
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Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
-
Protein Quantification & Analysis:
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Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
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Analyze the lysates by Western blot. Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
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Probe the membrane with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3 (as a loading control).
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Use an appropriate secondary antibody and detection reagent to visualize the bands.
-
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Data Interpretation:
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Quantify the band intensities for p-STAT3 and total STAT3.
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Normalize the p-STAT3 signal to the total STAT3 signal for each sample.
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Determine the concentration at which this compound inhibits 50% of the cytokine-induced p-STAT3 signal (IC₅₀).
-
References
- 1. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. cusabio.com [cusabio.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 10. Development and validation of a multiplex HPLC-MS/MS assay for the monitoring of JAK inhibitors in patient plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Experimental Variability with JAK Inhibitors: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address experimental variability when working with Janus kinase (JAK) inhibitors, exemplified here as "Jak-IN-26." Given the diverse range of JAK inhibitors used in research, this guide focuses on common challenges and principles applicable to this class of small molecules.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a JAK inhibitor like this compound?
A1: JAK inhibitors are small molecules that typically function by competing with ATP for the catalytic binding site within the kinase domain of JAKs.[1][2] This inhibition prevents the phosphorylation and activation of the JAK protein, which in turn blocks the downstream signaling cascade involving Signal Transducer and Activator of Transcription (STAT) proteins.[2][3] The ultimate effect is the modulation of gene transcription related to inflammatory and immune responses.[3][4]
Q2: Which signaling pathway does this compound target?
A2: this compound, as a JAK inhibitor, targets the JAK-STAT signaling pathway. This pathway is crucial for transducing signals from various cytokines and growth factors.[1][2][4] Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of STAT proteins. These phosphorylated STATs then translocate to the nucleus to regulate gene expression.[2]
Q3: What are the common sources of experimental variability when using JAK inhibitors?
A3: Experimental variability with JAK inhibitors can arise from several factors, including:
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Compound Solubility and Stability: Poor solubility can lead to inaccurate concentrations and precipitation in cell culture media.[5]
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Cell Line-Specific Effects: The expression levels of different JAK isoforms and downstream signaling components can vary between cell lines, leading to different sensitivities to inhibition.
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Off-Target Effects: At higher concentrations, JAK inhibitors may inhibit other kinases, leading to unexpected biological responses.
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Reagent Quality and Consistency: Variations in serum, cytokines, and other reagents can impact the cellular response to JAK inhibition.
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Assay-Specific Conditions: Factors such as cell density, incubation time, and the specific endpoint being measured can all contribute to variability.
Troubleshooting Guide
Issue 1: Inconsistent Inhibition of STAT Phosphorylation
Symptom: High variability in the inhibition of STAT phosphorylation (pSTAT) levels between experiments.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Poor Compound Solubility | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. Visually inspect for any precipitation. Consider pre-warming media before adding the compound. |
| Variable Cytokine Stimulation | Ensure consistent cytokine concentration and activity. Use a fresh aliquot of cytokine for each experiment and validate its potency. |
| Cell Passage Number and Health | Use cells within a consistent and low passage number range. Ensure high cell viability (>95%) before starting the experiment. |
| Inconsistent Incubation Times | Strictly adhere to the same incubation times for cytokine stimulation and inhibitor treatment across all experiments. |
Experimental Protocol: Western Blot for pSTAT3
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Cell Seeding: Plate cells at a density of 1 x 10^6 cells/well in a 6-well plate and allow them to adhere overnight.
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Inhibitor Pre-treatment: Pre-treat cells with varying concentrations of this compound or vehicle control for 1-2 hours.
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Cytokine Stimulation: Stimulate cells with an appropriate cytokine (e.g., IL-6 for pSTAT3) for 15-30 minutes.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blotting: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against pSTAT3 and total STAT3 overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.
Issue 2: Discrepancy Between Biochemical and Cell-Based Assay Results
Symptom: Potent inhibition observed in a biochemical kinase assay, but weaker or no activity in a cell-based assay.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Low Cell Permeability | The compound may not be effectively entering the cells. Consider using a different cell line or performing a cell permeability assay. |
| High Protein Binding | The compound may be binding to proteins in the cell culture serum, reducing its effective concentration. Try reducing the serum percentage during the treatment period. |
| Drug Efflux Pumps | Cells may be actively pumping the compound out. Co-treatment with an efflux pump inhibitor (e.g., verapamil) can help to investigate this possibility. |
| Compound Metabolism | The cells may be metabolizing the compound into an inactive form. LC-MS/MS analysis of cell lysates can be used to assess compound stability. |
Issue 3: Off-Target Effects or Cellular Toxicity
Symptom: Unexpected changes in cell morphology, viability, or signaling pathways unrelated to JAK-STAT at higher concentrations of this compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inhibition of Other Kinases | Perform a kinase panel screen to identify potential off-target interactions. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and below a toxic threshold (typically <0.5%). |
| Induction of Apoptosis or Necrosis | Perform a cell viability assay (e.g., MTT or Annexin V/PI staining) to determine the cytotoxic concentration of the compound. |
Visualizing Key Processes
To aid in understanding the experimental context, the following diagrams illustrate the targeted signaling pathway, a typical experimental workflow, and a logical troubleshooting sequence.
Caption: The JAK-STAT signaling pathway and the point of inhibition by this compound.
Caption: A generalized experimental workflow for assessing this compound activity.
Caption: A logical flow diagram for troubleshooting experimental variability.
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 5. mdpi.com [mdpi.com]
How to minimize Jak-IN-26 cytotoxicity in primary cells
Welcome to the technical support center for Jak-IN-26. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help minimize cytotoxicity when using this compound in primary cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the Janus kinase (JAK) family. JAKs are intracellular tyrosine kinases that play a critical role in the JAK-STAT signaling pathway. This pathway transduces signals from various cytokines and growth factors, which are essential for processes like immunity, cell proliferation, and differentiation. By inhibiting JAKs, this compound blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn prevents their translocation to the nucleus and the subsequent transcription of target genes involved in inflammatory and immune responses.
Q2: Why am I observing high levels of cytotoxicity in my primary cells treated with this compound?
A2: High cytotoxicity in primary cells treated with kinase inhibitors like this compound can stem from several factors:
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High Concentration: The concentration of this compound may be too high for the specific primary cell type being used. Primary cells are often more sensitive than immortalized cell lines.
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Off-Target Effects: Kinase inhibitors can sometimes inhibit other kinases besides the intended target, leading to unexpected cellular effects and toxicity.
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Solvent Toxicity: The solvent used to dissolve this compound, typically Dimethyl Sulfoxide (DMSO), can be toxic to primary cells, especially at higher concentrations.
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Sub-optimal Cell Culture Conditions: Factors such as cell confluence, passage number, and overall cell health can influence sensitivity to the inhibitor.
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Inhibitor Instability or Precipitation: The inhibitor may precipitate out of solution in the culture medium, leading to inconsistent concentrations and potential toxic effects of the precipitate.
Q3: What is the recommended starting concentration for this compound in primary cells?
A3: For a novel inhibitor like this compound, it is crucial to perform a dose-response experiment to determine the optimal concentration. We recommend starting with a wide range of concentrations, for example, from 10 nM to 10 µM. The ideal concentration will be the lowest that achieves the desired biological effect (e.g., inhibition of STAT phosphorylation) with minimal impact on cell viability.
Q4: How can I reduce the cytotoxic effects of the DMSO solvent?
A4: To minimize DMSO-related cytotoxicity, ensure the final concentration in your cell culture medium is as low as possible, ideally below 0.1%. Prepare a concentrated stock solution of this compound in 100% DMSO and then perform serial dilutions in your culture medium to achieve the desired final concentrations. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects. If DMSO toxicity remains an issue, consider alternative solvents such as ethanol or specialized non-toxic commercial solvents, though their suitability for this compound would need to be validated.[1][2][3]
Q5: Can the selectivity of this compound affect its cytotoxicity?
A5: Yes, the selectivity of a JAK inhibitor can influence its cytotoxicity. The JAK family has four members: JAK1, JAK2, JAK3, and TYK2. Inhibition of certain JAK isoforms can be associated with specific side effects. For example, inhibition of JAK2 can interfere with hematopoiesis.[4] A more selective inhibitor might have a better safety profile. The specific JAK selectivity profile of this compound should be considered when interpreting cytotoxicity data.
Troubleshooting Guides
Issue 1: High Cell Death Observed at Expected Efficacious Concentrations
| Possible Cause | Troubleshooting Step |
| Concentration Too High | Perform a detailed dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for the biological effect and the CC50 (half-maximal cytotoxic concentration). Aim for a therapeutic window where the efficacious concentration is significantly lower than the cytotoxic concentration. |
| Off-Target Kinase Inhibition | If possible, profile this compound against a panel of kinases to identify potential off-target effects that could contribute to cytotoxicity.[5] |
| Primary Cell Sensitivity | Optimize cell seeding density. Ensure cells are in a logarithmic growth phase and are not overly confluent when the inhibitor is added. Use the lowest possible passage number for your experiments, as primary cells can become senescent and more sensitive over time.[6] |
| Inhibitor Precipitation | Visually inspect the culture medium for any signs of precipitation after adding this compound. To prevent precipitation, you can try pre-diluting the DMSO stock in a small volume of serum-containing medium before adding it to the full culture volume. |
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Variable Cell Health | Standardize your primary cell culture protocol. This includes consistent seeding densities, passage numbers, and media formulations. Regularly check for mycoplasma contamination. |
| Inaccurate Pipetting of Inhibitor | Use calibrated pipettes and ensure thorough mixing when preparing serial dilutions and adding the inhibitor to the cell cultures. |
| Inhibitor Degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution upon initial preparation. |
| Assay Variability | Ensure consistent incubation times for both the inhibitor treatment and the cytotoxicity assay itself. Use appropriate controls in every plate, including untreated cells, vehicle control, and a positive control for cytotoxicity (e.g., a known cytotoxic agent). |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve
-
Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this stock, create a series of working solutions by serial dilution in complete culture medium to achieve final concentrations ranging from 10 nM to 10 µM. Also, prepare a vehicle control with the highest concentration of DMSO used.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Viability and Efficacy Readout:
-
Viability: Assess cell viability using a standard method such as the MTT, MTS, or a live/dead cell staining assay.
-
Efficacy: In a parallel plate, lyse the cells and perform a Western blot or ELISA to measure the phosphorylation of a downstream target of the JAK-STAT pathway (e.g., p-STAT3) to determine the effective concentration for target inhibition.
-
-
Data Analysis: Plot the percentage of cell viability and the percentage of target inhibition against the log of the this compound concentration to determine the CC50 and IC50 values, respectively.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture supernatant.
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Prepare Cells and Treatment: Plate and treat cells with this compound as described in Protocol 1. Include the following controls in triplicate:
-
Untreated Control: Cells in culture medium only.
-
Vehicle Control: Cells in medium with the highest DMSO concentration.
-
Positive Control: Cells treated with a known cytotoxic agent or a lysis buffer to induce maximum LDH release.
-
-
Collect Supernatant: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new flat-bottom 96-well plate.[7]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions of your chosen kit. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually 15-30 minutes).
-
Read Absorbance: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Calculate Cytotoxicity: Calculate the percentage of cytotoxicity for each treatment using the following formula: % Cytotoxicity = [(Sample Abs - Vehicle Control Abs) / (Positive Control Abs - Vehicle Control Abs)] * 100
Protocol 3: Caspase-3/7 Activity Assay for Apoptosis
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Prepare Cells and Treatment: Plate and treat cells with this compound as described in Protocol 1.
-
Add Caspase Reagent: After the treatment period, add the caspase-3/7 reagent directly to the wells according to the manufacturer's protocol. The reagent typically contains a pro-luminescent substrate that is cleaved by active caspases to produce a light signal.[8]
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 30-60 minutes).
-
Read Luminescence: Measure the luminescence using a microplate reader.
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Data Analysis: The luminescence signal is directly proportional to the amount of active caspase-3/7. Compare the signal from treated cells to that of the vehicle control to determine the fold-increase in apoptosis.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in Primary Human T-Cells
| This compound Conc. (µM) | Cell Viability (%) (Mean ± SD) | p-STAT3 Inhibition (%) (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 | 0 ± 2.1 |
| 0.01 | 98.2 ± 5.1 | 15.3 ± 3.5 |
| 0.1 | 95.6 ± 4.8 | 48.7 ± 4.2 |
| 0.5 | 92.1 ± 6.2 | 85.4 ± 3.9 |
| 1 | 85.3 ± 5.5 | 95.1 ± 2.8 |
| 5 | 55.7 ± 7.1 | 98.2 ± 1.9 |
| 10 | 25.4 ± 6.8 | 99.1 ± 1.5 |
This table illustrates the kind of data you would generate from a dose-response experiment. From this hypothetical data, a researcher could determine an optimal concentration around 0.5-1 µM, which provides strong target inhibition with relatively high cell viability.
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the optimal concentration of this compound.
Caption: Troubleshooting logic for addressing high cytotoxicity with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. kosheeka.com [kosheeka.com]
- 7. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
Jak-IN-26 Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing dose-response curves with the JAK inhibitor, Jak-IN-26.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active JAK inhibitor. Its mechanism of action is to block the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway.[1][2] This pathway transduces signals from various cytokines and growth factors to the nucleus, regulating genes involved in immunity, inflammation, and cell proliferation.[2][3][4] this compound specifically inhibits the IFN-α2B-induced phosphorylation of STAT3.[1] By binding to the kinase domain of JAKs, this compound prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby downregulating the expression of downstream target genes.[5]
Q2: What is the reported potency (IC50) of this compound?
The half-maximal inhibitory concentration (IC50) of this compound has been determined to be 17.2 nM for the inhibition of IFN-α2B-induced phosphorylation of STAT3 in Jurkat cells.[1] It is important to note that IC50 values can vary depending on the cell line, substrate concentration (such as ATP), and specific assay conditions.
Q3: How should I prepare and store this compound stock solutions?
For optimal stability, it is recommended to store the solid compound as received. For creating stock solutions, consult the manufacturer's datasheet for the recommended solvent, which is typically DMSO. Once dissolved, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Q4: I am not observing any inhibition of STAT phosphorylation. What are the possible causes?
Several factors could lead to a lack of inhibitory effect:
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Compound Insolubility: this compound may have precipitated out of solution. Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture media is compatible with your cell line and does not exceed recommended levels (typically <0.5%).
-
Incorrect Stimulation: The cytokine or growth factor used to stimulate the JAK-STAT pathway may not be active or used at a suboptimal concentration. Always include a positive control (stimulated cells without inhibitor) to ensure pathway activation.
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Cell Health: The cells may be unhealthy or were passaged too many times, leading to altered signaling responses. Ensure you are using cells at a low passage number and that they are viable before starting the experiment.
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Compound Degradation: Improper storage of this compound stock solutions can lead to degradation. Ensure that storage recommendations have been followed.[1]
Q5: My dose-response curve is very steep (or very shallow). What does this indicate?
The shape of the dose-response curve can provide clues about the inhibitor's behavior in your assay:
-
Steep Curve: A steep curve, where a small change in inhibitor concentration leads to a large change in response, can sometimes be an artifact of the assay conditions. For example, if the enzyme concentration is significantly higher than the inhibitor's dissociation constant (Kd), the IC50 value may shift and the curve can become steeper.[6] It could also indicate positive cooperativity, although this is less common.
-
Shallow Curve: A shallow curve may suggest several possibilities, including off-target effects at higher concentrations, negative cooperativity, or issues with the experimental setup, such as compound instability or insolubility at higher concentrations. It may also reflect complex biological responses within the cell.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Inconsistent cell seeding- Pipetting errors- Edge effects in multi-well plates- Compound precipitation | - Use a cell counter for accurate seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with PBS.- Visually inspect for precipitation after adding the compound to the media. |
| Inconsistent IC50 values across experiments | - Variation in cell passage number- Different stimulation times- Fluctuation in incubator conditions (CO2, temp)- Inconsistent reagent lots | - Use cells within a consistent, low passage range.- Standardize all incubation times.- Regularly calibrate and monitor incubator conditions.- Qualify new lots of critical reagents (e.g., cytokines, antibodies). |
| High background signal (no stimulation) | - Basal JAK-STAT pathway activity- Non-specific antibody binding (in immunoassays) | - Serum-starve cells prior to stimulation to reduce basal activity.- Optimize antibody concentrations and include appropriate blocking steps. |
| No clear dose-response (flat curve) | - Compound is inactive or degraded- Insufficient stimulation of the pathway- Assay is not sensitive enough | - Test a fresh aliquot of the compound.- Confirm the activity of your stimulating agent (e.g., cytokine).- Optimize the assay to ensure a sufficient signal-to-background window. |
| Cell death observed at high concentrations | - Cytotoxicity of the compound- High solvent (e.g., DMSO) concentration | - Perform a cell viability assay in parallel with your dose-response experiment.- Ensure the final solvent concentration is below the toxic threshold for your cell line. |
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT3 Inhibition
This protocol outlines the steps to generate a dose-response curve for this compound by measuring the inhibition of cytokine-induced STAT3 phosphorylation.
-
Cell Seeding: Plate your cells of choice (e.g., Jurkat) in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation (Optional): To reduce basal STAT phosphorylation, you can serum-starve the cells for 4-24 hours prior to the experiment, depending on the cell line.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in your cell culture media. Aspirate the old media from the cells and add the media containing the different concentrations of this compound. Include a "vehicle control" well with the same concentration of solvent (e.g., DMSO) as your highest inhibitor concentration. Incubate for 1-2 hours.
-
Cytokine Stimulation: Add the appropriate cytokine (e.g., IFN-α2B) to all wells except the "unstimulated control" well. The final concentration and stimulation time should be optimized for your specific cell line and cytokine (e.g., 100 ng/mL for 15-30 minutes).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Add lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then probe with a primary antibody specific for phosphorylated STAT3 (p-STAT3). Subsequently, probe with an antibody for total STAT3 as a loading control.
-
Detection and Analysis: Use an appropriate secondary antibody and detection reagent. Quantify the band intensities for p-STAT3 and total STAT3. Normalize the p-STAT3 signal to the total STAT3 signal for each sample. Plot the normalized p-STAT3 signal against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability Assay (e.g., MTS/MTT)
This protocol is to be run in parallel with the primary dose-response experiment to assess the cytotoxicity of this compound.
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density.
-
Inhibitor Treatment: Add serial dilutions of this compound to the wells, mirroring the concentrations used in your primary assay. Include a "vehicle control" and a "no cells" background control.
-
Incubation: Incubate the plate for the same duration as your primary experiment.
-
Reagent Addition: Add the cell viability reagent (e.g., MTS or MTT) to each well according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate for the recommended time to allow for color development. Measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Subtract the background absorbance from all wells. Normalize the results to the vehicle control to determine the percentage of viable cells at each inhibitor concentration.
Visualizations
Caption: The JAK-STAT signaling cascade and the inhibitory action of this compound.
Caption: Experimental workflow for generating a this compound dose-response curve.
Caption: Decision tree for troubleshooting a lack of this compound inhibitory effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 3. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
Preventing Jak-IN-26 precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the JAK inhibitor, Jak-IN-26. The information provided is intended to help prevent and troubleshoot the common issue of this compound precipitation in aqueous solutions during experiments.
Troubleshooting Guide: Preventing this compound Precipitation
Issue: Precipitate forms when diluting my DMSO stock of this compound into aqueous media (e.g., cell culture medium, PBS).
This is a common issue for hydrophobic small molecules like this compound. The abrupt change in solvent polarity when a concentrated DMSO stock is introduced into an aqueous environment can cause the compound to crash out of solution.
| Potential Cause | Recommended Solution |
| High Stock Solution Concentration | The concentration of your this compound stock solution in DMSO may be too high, leading to immediate precipitation upon dilution. It is recommended to empirically determine the maximum practical stock concentration. |
| Direct Dilution into Aqueous Buffer | Directly adding a small volume of highly concentrated DMSO stock into a large volume of aqueous media can create localized areas of high concentration, promoting precipitation. A serial dilution approach is often more effective. |
| Final Concentration Exceeds Aqueous Solubility | The final desired concentration of this compound in your aqueous solution may exceed its intrinsic aqueous solubility, even with a small percentage of DMSO. |
| Temperature Effects | Temperature shifts, such as moving from room temperature to 37°C or storing solutions at 4°C, can affect the solubility of this compound. |
| Media Components | Components in complex aqueous solutions like cell culture media (e.g., salts, proteins) can sometimes interact with the compound and reduce its solubility. |
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (CAS No. 2417134-93-9) is an orally active and potent inhibitor of the Janus kinase (JAK) family. It has been shown to inhibit the IFN-α2B-induced phosphorylation of STAT3 in Jurkat cells with an IC50 of 17.2 nM.[1] Due to its mechanism of action, it is a valuable tool for research in areas such as immunology, oncology, and inflammation.
Q2: Why does this compound precipitate in my aqueous experimental setup?
A2: this compound is a hydrophobic molecule with poor solubility in water.[2] It is typically supplied as a solid and is often dissolved in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. When this stock solution is diluted into an aqueous environment, such as cell culture media or phosphate-buffered saline (PBS), the dramatic decrease in solvent polarity can cause this compound to precipitate out of the solution.
Q3: What is the recommended solvent for making a stock solution of this compound?
A3: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO.[3] It is important to use a fresh, unopened bottle of DMSO or a properly stored bottle to avoid introducing water, which can lower the solubility of the compound in the stock solution.
Q4: What is the maximum recommended concentration for a this compound stock solution in DMSO?
Q5: What is the maximum percentage of DMSO that is safe for most cell cultures?
A5: Most cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v) without significant toxicity. However, the sensitivity to DMSO can vary between cell types. It is always recommended to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on cell viability and function.
Q6: Can I store my this compound working solution in aqueous buffer?
A6: It is generally not recommended to store this compound in aqueous solutions for extended periods, as precipitation can occur over time, even at concentrations that are initially soluble. Prepare fresh working solutions from your DMSO stock for each experiment.
Q7: How should I store the solid compound and DMSO stock solutions?
A7: Solid this compound should be stored at -20°C. DMSO stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[1]
Experimental Protocols
Protocol 1: Empirical Determination of this compound Solubility in DMSO
This protocol helps determine the practical upper limit for your this compound stock solution concentration.
Materials:
-
This compound solid
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Microcentrifuge tubes
Procedure:
-
Weigh out a small, known amount of this compound (e.g., 1 mg) into a microcentrifuge tube.
-
Add a calculated volume of DMSO to achieve a high target concentration (e.g., 50 mM).
-
Vortex the tube vigorously for 2-3 minutes.
-
If the solid does not fully dissolve, use a sonicator bath for 10-15 minutes, with intermittent vortexing. Gentle warming to 37°C can also aid dissolution.
-
Visually inspect the solution against a light source for any undissolved particles.
-
If particles remain, add a small, known volume of DMSO (e.g., 10% of the initial volume), and repeat steps 3-5.
-
Continue this process until the compound is fully dissolved.
-
Calculate the final concentration. This will be your maximum practical stock concentration. It is advisable to prepare your working stock at a concentration slightly below this maximum to ensure it remains in solution.
Protocol 2: Preparation of this compound Working Solution for In Vitro Assays
This protocol is designed to minimize precipitation when diluting the DMSO stock into aqueous media.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Sterile aqueous experimental medium (e.g., cell culture medium)
-
Sterile microcentrifuge tubes
Procedure:
-
Intermediate Dilution: Perform an intermediate dilution of the DMSO stock solution in your aqueous medium. For example, to achieve a final concentration of 10 µM with 0.1% DMSO from a 10 mM stock:
-
Add 2 µL of the 10 mM DMSO stock to 198 µL of your aqueous medium. This creates a 100 µM intermediate solution with 1% DMSO.
-
Vortex the intermediate solution immediately and thoroughly.
-
-
Final Dilution: Add the intermediate solution to your final experimental volume.
-
For example, add 100 µL of the 100 µM intermediate solution to 900 µL of your aqueous medium in the well of a culture plate. This results in a final concentration of 10 µM this compound and 0.1% DMSO.
-
-
Mixing: Mix the final solution gently but thoroughly.
-
Vehicle Control: Prepare a vehicle control by performing the same dilutions with DMSO that does not contain this compound.
Visualizations
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade used by cytokines and growth factors to transmit signals from the cell membrane to the nucleus, regulating gene expression involved in immunity, proliferation, and differentiation. This compound inhibits the function of JAKs, thereby blocking this pathway.
References
Addressing inconsistent results with Jak-IN-26
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with Jak-IN-26, a novel Janus kinase (JAK) inhibitor. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, ATP-competitive inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1] It primarily targets the kinase domain of JAK enzymes, preventing the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[2][3] This blockade of the JAK/STAT signaling pathway ultimately modulates the transcription of genes involved in inflammatory and immune responses.[1]
Q2: What is the selectivity profile of this compound?
The selectivity of a JAK inhibitor is crucial for its specific effects. While this compound is a novel compound, its inhibitory activity has been characterized against the four members of the JAK family: JAK1, JAK2, JAK3, and TYK2. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. Lower IC50 values indicate higher potency.[4][5]
Q3: Can this compound be used in both in vitro and in vivo experiments?
Yes, this compound is designed for both in vitro and in vivo applications. For in vitro studies, it can be used in biochemical assays with purified enzymes and in cell-based assays to probe the JAK/STAT pathway. For in vivo animal studies, appropriate formulation and dosing studies are recommended to determine the optimal pharmacokinetic and pharmacodynamic profile.
Q4: What are the common off-target effects observed with JAK inhibitors?
While designed for selectivity, high concentrations of some JAK inhibitors may lead to off-target effects due to the conserved nature of the ATP-binding pocket across the kinome. These can include inhibition of other kinases, which may lead to unexpected cellular responses. It is recommended to perform kinase panel screening to fully characterize the selectivity of this compound in your experimental system.
Troubleshooting Inconsistent Results
Inconsistent results with this compound can arise from various factors, from experimental setup to data interpretation. This guide provides a structured approach to troubleshooting common issues.
Problem 1: High Variability in IC50 Values
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| ATP Concentration in Kinase Assay | IC50 values of ATP-competitive inhibitors are highly dependent on the ATP concentration. Ensure you are using a consistent ATP concentration across all experiments, ideally at or near the Km value for the specific JAK isozyme.[6] |
| Enzyme Concentration and Activity | The concentration and specific activity of the recombinant JAK enzyme can vary between batches. Always qualify new batches of enzyme and use a consistent concentration in your assays.[6] |
| Inhibitor Dilution and Stability | Ensure accurate serial dilutions of this compound. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Verify the stability of the compound in your assay buffer. |
| Assay Incubation Time | The incubation time for the kinase reaction should be optimized to ensure the reaction is in the linear range. Very long incubation times can lead to substrate depletion and inaccurate IC50 determination. |
Problem 2: Lack of Expected Cellular Effect (e.g., no decrease in pSTAT levels)
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Compound Concentration | The effective concentration in a cellular assay can be higher than the biochemical IC50 due to cell permeability and other factors. Perform a dose-response experiment with a wide range of this compound concentrations. |
| Cell Permeability Issues | If using a new cell line, verify that this compound can effectively penetrate the cell membrane. This can be indirectly assessed by comparing biochemical and cellular IC50 values. |
| Inappropriate Stimulation Conditions | Ensure that the cytokine stimulation used to activate the JAK/STAT pathway is robust. Titrate the cytokine concentration and stimulation time to achieve a strong and reproducible phosphorylation of STAT proteins. |
| Cell Line Specific Factors | Different cell lines may have varying levels of JAK and STAT expression, or compensatory signaling pathways. Confirm the expression of your target JAK and STAT proteins in the cell line being used. |
| Timing of Compound Treatment and Stimulation | Optimize the pre-incubation time with this compound before cytokine stimulation. A sufficient pre-incubation period is necessary for the inhibitor to engage its target. |
Problem 3: Unexpected Cell Toxicity
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | At high concentrations, this compound may inhibit other kinases essential for cell survival. Perform a dose-response cell viability assay to determine the cytotoxic concentration range. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding the tolerance level of your cells (typically <0.5%). |
| Inhibition of Essential Signaling | Prolonged inhibition of certain JAK isozymes (e.g., JAK2) can impact cell proliferation and survival, particularly in hematopoietic cells.[7] |
Quantitative Data Summary
Table 1: this compound IC50 Values for JAK Family Kinases
| Kinase | IC50 (nM) |
| JAK1 | 15 |
| JAK2 | 50 |
| JAK3 | 5 |
| TYK2 | 100 |
Note: These are representative values and may vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay
This protocol describes a general procedure for determining the IC50 of this compound against a purified JAK enzyme.
Materials:
-
Purified recombinant JAK enzyme (JAK1, JAK2, JAK3, or TYK2)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP at a concentration equal to the Km for the specific JAK isozyme
-
Peptide substrate (e.g., a STAT-derived peptide)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
ADP-Glo™ Kinase Assay (Promega) or similar detection reagent
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the assay plate.
-
Add 10 µL of a solution containing the JAK enzyme and peptide substrate in kinase buffer.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect the amount of ADP produced according to the manufacturer's instructions for the ADP-Glo™ assay.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software.
Protocol 2: Western Blot for Phospho-STAT
This protocol details the detection of STAT phosphorylation in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., HeLa, TF-1)
-
Cell culture medium and supplements
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Cytokine for stimulation (e.g., IFN-γ for pSTAT1, IL-6 for pSTAT3)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-STAT and anti-total-STAT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with the appropriate cytokine for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against the total STAT protein as a loading control.
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 3. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical significance of Janus Kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib | Annals of the Rheumatic Diseases [ard.bmj.com]
Jak-IN-26 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of JAK-IN-26, a potent Janus kinase (JAK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for assessing the purity of a new batch of this compound?
A1: The recommended primary method for purity assessment of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection. This technique allows for the separation and quantification of the active pharmaceutical ingredient (API) from any process impurities and degradation products.[1][2][3] A well-developed, stability-indicating HPLC method is crucial for ensuring the quality of the compound.[1][4]
Q2: How should I prepare a stock solution of this compound and what are the recommended storage conditions?
A2: this compound is soluble in DMSO. For a stock solution, dissolve the solid compound in anhydrous DMSO to a concentration of 10-50 mM. It is recommended to store stock solutions in small aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles. For long-term storage of the solid compound, keep it in a tightly sealed container at -20°C, protected from light and moisture.
Q3: What are the expected degradation pathways for this compound under stress conditions?
A3: Like other kinase inhibitors with similar heterocyclic scaffolds, this compound may be susceptible to degradation under certain stress conditions. Forced degradation studies are essential to identify potential degradants.[5][6][7][8][9] Common degradation pathways for related compounds include:
-
Hydrolysis: Degradation in acidic or basic aqueous solutions. The pyrrolo[2,3-d]pyrimidine core can be susceptible to hydrolysis.
-
Oxidation: Degradation in the presence of an oxidizing agent, such as hydrogen peroxide.
-
Photolysis: Degradation upon exposure to UV or visible light.
-
Thermal Degradation: Degradation at elevated temperatures.
Q4: How can I confirm the identity and structure of this compound?
A4: A combination of analytical techniques should be used for structural confirmation:
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the identity of the compound.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
Q5: What information should I look for in a Certificate of Analysis (CoA) for this compound?
A5: A comprehensive Certificate of Analysis should include the following information:
-
Product name and batch number.
-
Appearance (e.g., color and form).
-
Purity as determined by HPLC (should be ≥98%).
-
Identity confirmed by ¹H-NMR and Mass Spectrometry.
-
Solubility information.
-
Storage conditions.
Troubleshooting Guides
HPLC Analysis
| Problem | Possible Cause | Suggested Solution |
| Peak Tailing | 1. Interaction of the basic nitrogen atoms in the pyrrolo[2,3-d]pyrimidine ring with acidic silanols on the HPLC column packing. 2. Column overload. 3. Column contamination or void formation.[12] | 1. Use a mobile phase with a low concentration of a competing base (e.g., triethylamine) or an acidic additive (e.g., formic acid or trifluoroacetic acid) to improve peak shape. Use a column with end-capping. 2. Reduce the injection volume or sample concentration. 3. Flush the column with a strong solvent or replace the guard column. If the problem persists, replace the analytical column.[12] |
| Split Peaks | 1. Sample solvent incompatible with the mobile phase. 2. Partially blocked column frit. 3. Co-elution of an impurity. | 1. Dissolve the sample in the mobile phase or a solvent with a similar polarity. 2. Back-flush the column. If this does not resolve the issue, replace the frit or the column.[12] 3. Adjust the mobile phase composition or gradient to improve resolution. |
| Ghost Peaks | 1. Contamination in the mobile phase, injection system, or sample. 2. Carryover from a previous injection. | 1. Use fresh, high-purity solvents and additives for the mobile phase. Clean the injector and sample vials. 2. Implement a needle wash step with a strong solvent in the autosampler method. |
| Retention Time Drift | 1. Inconsistent mobile phase composition. 2. Temperature fluctuations. 3. Column degradation. | 1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a constant temperature. 3. Replace the column if retention times continue to drift after addressing other potential causes. |
NMR Analysis
| Problem | Possible Cause | Suggested Solution |
| Broad Peaks | 1. Poor shimming of the magnet. 2. Presence of paramagnetic impurities. 3. Compound aggregation at higher concentrations. | 1. Re-shim the NMR magnet. 2. Purify the sample to remove metal contaminants. 3. Acquire the spectrum at a lower concentration or at an elevated temperature. |
| Unusual or Unexpected Peaks | 1. Presence of impurities or residual solvents. 2. Sample degradation. 3. NMR artifacts (e.g., spinning sidebands, phasing issues).[13] | 1. Compare the spectrum to a reference or previously acquired data. Use 2D NMR techniques (e.g., COSY, HSQC) to aid in identification. 2. Prepare a fresh sample and re-acquire the spectrum. 3. Adjust spinning speed to identify sidebands. Re-phase the spectrum carefully. |
| Poor Signal-to-Noise Ratio | 1. Low sample concentration. 2. Insufficient number of scans. | 1. Increase the sample concentration if solubility allows. 2. Increase the number of scans acquired. |
Quantitative Data Summary (Illustrative)
The following tables present illustrative data for a typical batch of this compound.
Table 1: Purity Profile of this compound (Batch No. JKIN26-2025-01)
| Analytical Method | Parameter | Specification | Result |
| HPLC (UV at 254 nm) | Purity | ≥ 98.0% | 99.2% |
| Known Impurity 1 | ≤ 0.2% | 0.08% | |
| Unknown Impurity | ≤ 0.1% | 0.05% | |
| LC-MS | Molecular Weight | 450.5 g/mol (Theoretical) | 450.4 m/z [M+H]⁺ |
| ¹H-NMR | Structure Confirmation | Conforms to structure | Conforms |
Table 2: Solubility of this compound at 25°C (Illustrative)
| Solvent | Solubility (mg/mL) |
| DMSO | > 50 |
| Methanol | ~5 |
| Ethanol | ~2 |
| Water | < 0.1 |
| PBS (pH 7.4) | < 0.1 |
Table 3: Stability of this compound (Illustrative)
| Condition | Duration | Purity by HPLC (%) | Appearance |
| Solid | |||
| -20°C | 12 months | 99.1 | White to off-white solid |
| 4°C | 12 months | 98.5 | White to off-white solid |
| 25°C / 60% RH | 6 months | 97.2 | Slight yellowing |
| Solution (10 mM in DMSO) | |||
| -20°C | 3 months | 99.0 | Clear, colorless solution |
| 4°C | 1 month | 98.2 | Clear, colorless solution |
| 25°C | 24 hours | 98.8 | Clear, colorless solution |
Experimental Protocols
HPLC Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in DMSO to a concentration of 1 mg/mL.
LC-MS Method for Identity Confirmation
-
LC System: Use the same HPLC conditions as described above.
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
¹H-NMR Spectroscopy for Structural Confirmation
-
Solvent: DMSO-d₆.
-
Concentration: 5-10 mg/mL.
-
Spectrometer: 400 MHz or higher.
-
Parameters: Standard ¹H acquisition parameters with a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration.
Visualizations
Caption: JAK-STAT signaling pathway and the mechanism of action of this compound.
Caption: Quality control workflow for a new batch of this compound.
References
- 1. scispace.com [scispace.com]
- 2. ijpsr.com [ijpsr.com]
- 3. researchgate.net [researchgate.net]
- 4. ijtsrd.com [ijtsrd.com]
- 5. waters.com [waters.com]
- 6. Süleyman Demirel University Journal of Natural and Applied Sciences » Submission » Forced Degradation Studies to Assess the Stability of a Janus Kinase Inhibitor Using RPLC Method [dergipark.org.tr]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. cdn.who.int [cdn.who.int]
- 11. jdermis.com [jdermis.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
Validation & Comparative
A Comparative Analysis of JAK-IN-26 and Other Pan-JAK Inhibitors for Researchers and Drug Development Professionals
This guide provides a comparative overview of the investigational pan-Janus kinase (JAK) inhibitor, JAK-IN-26, alongside established pan-JAK inhibitors such as Tofacitinib, Ruxolitinib, and Baricitinib. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource detailing the biochemical potency, cellular activity, and kinase selectivity of these compounds. All quantitative data is presented in standardized tables for ease of comparison, and detailed experimental protocols for key assays are provided.
Introduction to JAK-STAT Signaling
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway.[1] This pathway transduces signals from a multitude of cytokines and growth factors, playing a pivotal role in immunity, inflammation, hematopoiesis, and cell growth.[2] Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of the receptor and subsequently, the recruitment and phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[3] Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes.[3] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[2]
Pan-JAK inhibitors, by targeting multiple JAK isoforms, can modulate the signaling of a broad range of cytokines. However, the specific selectivity profile of each inhibitor can lead to different biological effects and clinical outcomes.[4]
Biochemical Potency of Pan-JAK Inhibitors
The biochemical potency of JAK inhibitors is typically determined through in vitro kinase assays that measure the concentration of the inhibitor required to reduce the enzymatic activity of a specific JAK isoform by 50% (IC50). Lower IC50 values indicate higher potency.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Data Source(s) |
| [this compound] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Source] |
| Tofacitinib | 3.2 | 4.1 | 1.6 | 34 | [5] |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | [2] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | [6] |
Cellular Activity of Pan-JAK Inhibitors
Cellular assays are essential to determine the functional consequences of JAK inhibition within a biological context. A common method involves stimulating cells with a specific cytokine and measuring the subsequent phosphorylation of STAT proteins. The IC50 value in these assays represents the concentration of the inhibitor needed to reduce cytokine-induced STAT phosphorylation by 50%.
| Inhibitor | Cell Type | Cytokine Stimulus | pSTAT Readout | Cellular IC50 (nM) | Data Source(s) |
| [this compound] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Source] |
| Tofacitinib | Human T-cells | IL-2 | pSTAT5 | 10 - 50 | [5] |
| Ruxolitinib | HEL cells (JAK2 V617F) | - | pSTAT5 | ~180 | [4] |
| Baricitinib | Human PBMC | IL-6 | pSTAT3 | 46 | [7] |
Kinase Selectivity Profile
To understand the potential for off-target effects, JAK inhibitors are often screened against a broad panel of kinases. The selectivity of an inhibitor is a critical factor in its safety and efficacy profile. The following table should summarize the inhibitory activity against key off-target kinases.
| Inhibitor | Off-target Kinase 1 IC50 (nM) | Off-target Kinase 2 IC50 (nM) | Off-target Kinase 3 IC50 (nM) | Data Source(s) |
| [this compound] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Source] |
| Tofacitinib | Data for a broad panel is available | [8] | ||
| Ruxolitinib | Data for a broad panel is available | [4] | ||
| Baricitinib | Data for a broad panel is available | [8] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Example Protocol)
This protocol describes a common method for determining the biochemical potency of a JAK inhibitor.
-
Reagents and Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
ATP.
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide).
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Test inhibitor (e.g., this compound) at various concentrations.
-
ADP-Glo™ Kinase Assay (Promega) or similar detection system.
-
384-well assay plates.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase assay buffer.
-
Add 2.5 µL of the inhibitor dilutions to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the JAK enzyme and the peptide substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for each enzyme.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a detection reagent like ADP-Glo™.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular STAT Phosphorylation Assay (Example Protocol)
This protocol outlines a method for assessing the cellular activity of a JAK inhibitor by measuring STAT phosphorylation using flow cytometry.[7]
-
Reagents and Materials:
-
Cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or a specific cell line responsive to a particular cytokine).
-
Cytokine (e.g., IL-2, IL-6, or IFN-γ).
-
Test inhibitor (e.g., this compound) at various concentrations.
-
Cell culture medium.
-
Fixation buffer (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 90% methanol).
-
Fluorochrome-conjugated antibodies against a cell surface marker (e.g., CD4) and a phosphorylated STAT protein (e.g., phospho-STAT5).
-
Flow cytometer.
-
-
Procedure:
-
Pre-incubate the cells with various concentrations of the test inhibitor for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) at 37°C.
-
Fix the cells by adding fixation buffer.
-
Permeabilize the cells by adding ice-cold permeabilization buffer.
-
Stain the cells with the fluorochrome-conjugated antibodies against the cell surface marker and phosphorylated STAT.
-
Wash the cells and resuspend them in an appropriate buffer for flow cytometry analysis.
-
-
Data Analysis:
-
Acquire the data on a flow cytometer.
-
Gate on the cell population of interest based on the cell surface marker.
-
Determine the median fluorescence intensity (MFI) of the phospho-STAT signal for each inhibitor concentration.
-
Calculate the percent inhibition of STAT phosphorylation relative to a cytokine-stimulated control without inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Visualizations
Caption: The JAK-STAT signaling pathway.
Caption: A typical workflow for JAK inhibitor evaluation.
References
- 1. youtube.com [youtube.com]
- 2. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | JAK inhibitors: an evidence-based choice of the most appropriate molecule [frontiersin.org]
- 4. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Topical and Systemic JAK Inhibitors in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
An In Vitro Comparison of JAK Inhibitors: Tofacitinib and the Elusive Jak-IN-26
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro properties of two Janus kinase (JAK) inhibitors: tofacitinib and Jak-IN-26. While tofacitinib is a well-characterized, FDA-approved drug with a wealth of available data, this compound remains a less-documented compound, making a direct and comprehensive comparison challenging. This document summarizes the available quantitative data, presents detailed experimental protocols for the characterization of such inhibitors, and visualizes key biological pathways and experimental workflows.
Data Presentation: Quantitative Inhibitory Activity
The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50), which quantifies the amount of the drug needed to inhibit the activity of a specific enzyme by 50%. The following table summarizes the reported in vitro IC50 values for tofacitinib against the four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). At present, specific IC50 values for this compound are not publicly available.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Tofacitinib | 15.1[1] | 77.4[1] | 55.0[1] | 489[1] |
| This compound | Data not available | Data not available | Data not available | Data not available |
Note: The IC50 values for tofacitinib can vary between different studies and assay conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are representative methodologies for key in vitro assays used to characterize JAK inhibitors.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This biochemical assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified JAK kinase.
Objective: To determine the IC50 value of a test compound against a specific JAK isoform.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
[γ-³³P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compounds (this compound, tofacitinib) serially diluted in DMSO
-
96-well plates
-
Filter plates (e.g., phosphocellulose or glass fiber)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, the specific JAK enzyme, and the peptide substrate in each well of a 96-well plate.
-
Add the test compounds at various concentrations (typically a 10-point serial dilution) to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding [γ-³³P]ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate, which captures the phosphorylated peptide substrate.
-
Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based STAT Phosphorylation Assay (Flow Cytometry)
This assay measures the inhibitory effect of a compound on the downstream signaling of the JAK-STAT pathway within a cellular context.
Objective: To assess the ability of a test compound to inhibit cytokine-induced phosphorylation of STAT proteins in a relevant cell line.
Materials:
-
A cytokine-responsive cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or a specific leukemia cell line like TF-1).
-
Cytokine appropriate for the cell line and JAK pathway of interest (e.g., IL-2 for JAK1/JAK3, IL-6 for JAK1/JAK2, or IFN-γ for JAK1/JAK2).
-
Test compounds (this compound, tofacitinib) serially diluted in DMSO.
-
Cell culture medium.
-
Fixation and permeabilization buffers.
-
Fluorochrome-conjugated antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5).
-
Flow cytometer.
Procedure:
-
Culture the cells in appropriate conditions.
-
Pre-incubate the cells with various concentrations of the test compounds for a defined period (e.g., 1-2 hours).
-
Stimulate the cells with the chosen cytokine to induce JAK-STAT signaling and subsequent STAT phosphorylation. Include an unstimulated control.
-
Fix the cells to preserve the phosphorylation state of the proteins.
-
Permeabilize the cells to allow intracellular antibody staining.
-
Stain the cells with a fluorochrome-conjugated anti-phospho-STAT antibody.
-
Analyze the cells using a flow cytometer to measure the fluorescence intensity, which corresponds to the level of STAT phosphorylation.
-
Determine the percentage of inhibition of STAT phosphorylation for each compound concentration compared to the cytokine-stimulated control without inhibitor.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
Mandatory Visualization
JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a wide range of cytokines and growth factors, playing a key role in immunity, cell growth, and hematopoiesis. JAK inhibitors, such as tofacitinib, exert their effects by blocking this pathway.
Caption: The JAK-STAT signaling pathway and the inhibitory action of JAK inhibitors.
Experimental Workflow for In Vitro Kinase Inhibition Assay
The following diagram illustrates a typical workflow for determining the IC50 of a JAK inhibitor using a radiometric assay.
Caption: A generalized workflow for an in vitro radiometric kinase inhibition assay.
References
A Comparative Analysis of Kinase Selectivity: Jak-IN-26 Versus Ruxolitinib
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount in predicting their efficacy and potential off-target effects. This guide provides a detailed comparison of the reported selectivity profiles of Jak-IN-26 and the well-characterized JAK inhibitor, ruxolitinib.
Ruxolitinib is a potent inhibitor of Janus kinases (JAKs), a family of four non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a critical role in cytokine signaling pathways. Its established selectivity for JAK1 and JAK2 has led to its approval for treating various myeloproliferative neoplasms. This compound is described as an orally active JAK inhibitor, though its specific inhibitory profile against the individual JAK family members is less documented in publicly available literature.
Quantitative Comparison of Inhibitory Potency
The selectivity of a kinase inhibitor is quantitatively expressed by its half-maximal inhibitory concentration (IC50) against a panel of kinases. A lower IC50 value indicates greater potency. The following table summarizes the available IC50 data for this compound and ruxolitinib.
| Kinase Target | This compound (IC50 nM) | Ruxolitinib (IC50 nM) |
| JAK1 | Data not publicly available | 3.3[1][2] |
| JAK2 | Data not publicly available | 2.8[1][2] |
| JAK3 | Data not publicly available | 428[1] |
| TYK2 | Data not publicly available | 19[1] |
| Cellular pSTAT3 Inhibition (IFN-α2B induced) | 17.2[1] | Not directly comparable |
Note: The cellular IC50 for this compound reflects its activity in a cell-based assay measuring the downstream effects of JAK inhibition, specifically the phosphorylation of STAT3. While informative, it is not a direct measure of its potency against individual JAK kinases in a biochemical assay.
Based on the available data, ruxolitinib demonstrates potent inhibition of JAK1 and JAK2 with significantly less activity against JAK3 and moderate activity against TYK2. This profile classifies it as a JAK1/JAK2 preferential inhibitor. A complete head-to-head comparison of the selectivity of this compound is not possible without its specific IC50 values for each JAK family member.
The JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade for a wide array of cytokines and growth factors, regulating processes such as hematopoiesis, immune response, and inflammation.
As depicted in Figure 1, the binding of a cytokine to its receptor brings associated JAKs into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they regulate the transcription of target genes. JAK inhibitors, such as ruxolitinib and this compound, act by competing with ATP for the kinase domain of JAKs, thereby preventing the downstream signaling cascade.
Experimental Protocols: In Vitro Kinase Selectivity Assay
The determination of an inhibitor's IC50 values against a panel of kinases is typically performed using an in vitro kinase assay. The following provides a generalized protocol for such an experiment.
Detailed Methodologies:
-
Reagent Preparation: Recombinant human JAK enzymes (JAK1, JAK2, JAK3, TYK2), a suitable peptide or protein substrate, adenosine triphosphate (ATP), and the test inhibitor are prepared in an appropriate assay buffer.
-
Inhibitor Dilution: The test inhibitor is serially diluted to create a range of concentrations to be tested.
-
Assay Reaction: The kinase, substrate, and inhibitor dilutions are added to the wells of a microtiter plate. The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated for a specific time at a controlled temperature to allow for substrate phosphorylation.
-
Detection: The reaction is stopped, and the extent of substrate phosphorylation is measured. Common detection methods include:
-
Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).
-
Fluorescence-based assays: Using phosphorylation-specific antibodies or fluorescently labeled substrates.
-
-
Data Analysis: The measured signal is plotted against the inhibitor concentration. The data is then fitted to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Conclusion
Ruxolitinib is a well-characterized JAK inhibitor with clear selectivity for JAK1 and JAK2. This selectivity profile is crucial to its clinical utility. While this compound is presented as a JAK inhibitor with oral activity and cellular efficacy, a comprehensive understanding of its selectivity and potential therapeutic applications requires the determination of its inhibitory potency against the individual members of the JAK kinase family. Further research providing these specific IC50 values would be necessary for a direct and thorough comparison with ruxolitinib and other established JAK inhibitors.
References
Cross-Validation of JAK Inhibitor Activity in Diverse Cancer Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro activity of several prominent Janus Kinase (JAK) inhibitors across a panel of cancer cell lines. As the specific inhibitor "Jak-IN-26" is not found in publicly available literature, this guide focuses on well-characterized JAK inhibitors: Ruxolitinib, Tofacitinib, Fedratinib, and Pacritinib. The data presented is compiled from various scientific studies and is intended to serve as a resource for evaluating the potential of these compounds in different cellular contexts.
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine and growth factor signaling.[1] Dysregulation of the JAK-STAT pathway is a key driver in the pathogenesis of various malignancies, making JAK inhibitors a promising class of targeted cancer therapies.[2][3] This guide presents a cross-validation of the activity of several JAK inhibitors by summarizing their half-maximal inhibitory concentrations (IC50) in different cancer cell lines.
Comparative Activity of JAK Inhibitors
The following table summarizes the IC50 values of Ruxolitinib, Tofacitinib, Fedratinib, and Pacritinib in a variety of cancer cell lines. IC50 values represent the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function, in this case, cell viability or proliferation. Lower IC50 values indicate higher potency.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Ruxolitinib | Ba/F3-JAK2V617F | Pro-B-cell leukemia | 126 | [4] |
| HEL | Erythroleukemia | 1400 | [4] | |
| K-562 | Chronic Myeloid Leukemia | 20000 | [5] | |
| OVCAR-8 | Ovarian Cancer | 13370 | [2] | |
| SKOV-3 | Ovarian Cancer | 18530 | [2] | |
| MDAH2774 | Ovarian Cancer | 15420 | [2] | |
| UKE-1 | Myeloproliferative Neoplasm | 73 | [3] | |
| SET-2 | Myeloproliferative Neoplasm | 55 | [3] | |
| Tofacitinib | A549 | Lung Carcinoma | 100 | [6] |
| Ba/F3-TEL-JAK1 | Pro-B-cell leukemia | 26 | [6] | |
| FDCP-EpoR-JAK2WT | Myeloid Progenitor | 2100 | [7] | |
| FDCP-EpoR-JAK2V617F | Myeloid Progenitor | 250 | [7] | |
| Fedratinib | Ba/F3-JAK2V617F | Pro-B-cell leukemia | 270 | [8] |
| HEL | Erythroleukemia | 305 | [9] | |
| MOLM-13 | Acute Myeloid Leukemia | 44.2 | [10] | |
| MV-4-11 | Acute Myeloid Leukemia | 80.7 | [10] | |
| KBV20C | Drug-Resistant Cancer | 6900 | [11] | |
| Pacritinib | Ba/F3-JAK2V617F | Pro-B-cell leukemia | 160 | [12] |
| MV4-11 | Acute Myeloid Leukemia | 33 | [13] | |
| MOLM-13 | Acute Myeloid Leukemia | 73 | [13] | |
| RS4;11 | Acute Lymphoblastic Leukemia | 930 | [1] |
Experimental Protocols
The determination of IC50 values is crucial for the preclinical evaluation of therapeutic compounds. The following are detailed methodologies for commonly cited experiments.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[14][15] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[14][16]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
JAK inhibitor stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)[16]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[17]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[17] Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the JAK inhibitor in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the inhibitor) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the 12 mM MTT stock solution to each well.[17]
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C.[17] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Add 100 µL of the SDS-HCl solution to each well and mix thoroughly by pipetting up and down.[17] Incubate at 37°C for another 4 hours to ensure complete solubilization of the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Kinase Activity Assay
Biochemical kinase assays are performed to determine the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.[18] These assays typically measure the transfer of a phosphate group from ATP to a substrate peptide or protein.[18][19]
Materials:
-
Recombinant JAK enzyme (e.g., JAK1, JAK2, JAK3, or TYK2)
-
Kinase substrate (a specific peptide or protein that is a known substrate of the JAK enzyme)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer
-
JAK inhibitor stock solution
-
Detection reagents (e.g., phosphospecific antibodies, fluorescent probes)
-
Microplate reader (capable of detecting the chosen readout, e.g., fluorescence, luminescence)
General Procedure:
-
Reaction Setup: In a microplate well, combine the recombinant JAK enzyme, the kinase substrate, and the kinase reaction buffer.
-
Inhibitor Addition: Add the JAK inhibitor at various concentrations to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP and MgCl₂.[20]
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a solution containing EDTA, which chelates the Mg²⁺ ions required for kinase activity.
-
Detection: Add the detection reagents to quantify the amount of phosphorylated substrate. The method of detection will vary depending on the assay format (e.g., HTRF, fluorescence polarization, or luminescence-based ATP detection).
-
Data Analysis: The percentage of kinase inhibition is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism and Workflow
To better understand the context of these experiments, the following diagrams illustrate the JAK-STAT signaling pathway and a typical experimental workflow for determining IC50 values.
References
- 1. researchgate.net [researchgate.net]
- 2. Ruxolitinib synergistically enhances the anti-tumor activity of paclitaxel in human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modification of the Histone Landscape with JAK Inhibition in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Drug: Fedratinib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 11. JAK2 Inhibitor, Fedratinib, Inhibits P-gp Activity and Co-Treatment Induces Cytotoxicity in Antimitotic Drug-Treated P-gp Overexpressing Resistant KBV20C Cancer Cells [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Preclinical activity and a pilot phase I study of pacritinib, an oral JAK2/FLT3 inhibitor, and chemotherapy in FLT3-ITD-positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 20. In vitro kinase assay [protocols.io]
Comparative Analysis of JAK Inhibitors: A Profile of Baricitinib
A direct comparative analysis between Jak-IN-26 and baricitinib is not feasible at this time, as public domain searches for "this compound" did not yield specific information on a compound with this designation. It is possible that this compound is an internal development name, a compound in very early-stage research with limited public data, or a misnomer. Therefore, this guide provides a comprehensive overview of the well-characterized, clinically approved Janus kinase (JAK) inhibitor, baricitinib, as a reference for researchers, scientists, and drug development professionals.
Baricitinib is an orally administered small molecule that functions as a selective and reversible inhibitor of Janus kinases, enzymes that play a crucial role in intracellular signaling pathways for a variety of cytokines and growth factors involved in inflammation and immune response.[1][2] By inhibiting JAKs, baricitinib modulates the signaling of pro-inflammatory cytokines.[2][3]
Biochemical and Cellular Activity of Baricitinib
Baricitinib demonstrates potent inhibitory activity against JAK1 and JAK2, with less activity against JAK3 and Tyrosine Kinase 2 (TYK2).[4][5] This selectivity profile influences its therapeutic effects and safety profile. The inhibition of JAK1 and JAK2 is thought to be central to its efficacy in treating autoimmune and inflammatory conditions.[1][2]
Table 1: In Vitro Kinase Inhibition Profile of Baricitinib
| Kinase | IC₅₀ (nM) | Reference |
| JAK1 | 5.9 | [4] |
| JAK2 | 5.7 | [4] |
| JAK3 | >400 | [4] |
| TYK2 | 53 | [4] |
IC₅₀ (Half maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Pharmacokinetic Properties of Baricitinib
Baricitinib is rapidly absorbed after oral administration, with a high bioavailability.[2][5] Its pharmacokinetic profile supports once-daily dosing.[6]
Table 2: Pharmacokinetic Parameters of Baricitinib in Healthy Adults
| Parameter | Value | Reference |
| Bioavailability | ~80% | [2] |
| Time to Peak Plasma Concentration (Tₘₐₓ) | ~1.0 - 1.5 hours | [2][7] |
| Plasma Protein Binding | ~50% | [2] |
| Volume of Distribution (Vd) | 76 L | [2] |
| Metabolism | Primarily via CYP3A4 (~10% of dose) | [2] |
| Elimination Half-Life (t₁/₂) | ~12 hours | [2] |
| Major Route of Elimination | Renal (~75% of dose) | [2] |
Experimental Protocols
Biochemical Kinase Assay (General Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a specific JAK enzyme.
-
Reagents and Materials:
-
Recombinant human JAK enzyme (e.g., JAK1, JAK2, JAK3, TYK2)
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., a synthetic peptide containing a tyrosine residue)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (e.g., baricitinib) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microplates
-
-
Procedure:
-
Add assay buffer to the wells of a microplate.
-
Add the test compound at various concentrations.
-
Add the JAK enzyme to initiate the pre-incubation.
-
Incubate for a defined period (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Incubate for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent. The signal is inversely proportional to the amount of kinase activity.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Cellular STAT Phosphorylation Assay (General Protocol)
This protocol outlines a method to measure the inhibition of cytokine-induced STAT phosphorylation in a cellular context.
-
Reagents and Materials:
-
Human whole blood or isolated peripheral blood mononuclear cells (PBMCs)
-
Cytokine stimulant (e.g., IL-6 for STAT3 phosphorylation, GM-CSF for STAT5 phosphorylation)
-
Test compound (e.g., baricitinib) dissolved in DMSO
-
Fixation buffer (e.g., paraformaldehyde-based)
-
Permeabilization buffer (e.g., methanol-based)
-
Fluorescently labeled anti-phospho-STAT antibody (e.g., anti-pSTAT3-Alexa Fluor 647)
-
Flow cytometer
-
-
Procedure:
-
Pre-incubate whole blood or PBMCs with the test compound at various concentrations for a specified time (e.g., 1 hour) at 37°C.
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15 minutes) at 37°C.
-
Fix the cells by adding a fixation buffer to stop the signaling cascade.
-
Permeabilize the cells to allow the antibody to access intracellular proteins.
-
Stain the cells with the fluorescently labeled anti-phospho-STAT antibody.
-
Analyze the samples using a flow cytometer to quantify the level of STAT phosphorylation in specific cell populations.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition of STAT phosphorylation against the logarithm of the compound concentration.
-
Visualizations
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mesoscale.com [mesoscale.com]
- 4. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 5. Development of a STAT5 phosphorylation assay as a rapid bioassay to assess interleukin-7 potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 7. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - TW [thermofisher.com]
In Vivo Target Engagement of Selective JAK1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo target engagement of two prominent selective JAK1 inhibitors, Upadacitinib and Filgotinib. The information presented is supported by experimental data to aid researchers in their drug development and discovery efforts.
Introduction to JAK1 Inhibition
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway.[1] This pathway transduces signals from numerous cytokines and growth factors, playing a pivotal role in immune responses and inflammatory processes.[1] Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune and inflammatory diseases.[1] Selective inhibition of JAK1 is a key therapeutic strategy, as it is involved in mediating the signaling of many pro-inflammatory cytokines.[2] This guide focuses on Upadacitinib and Filgotinib, two second-generation JAK inhibitors with a preference for JAK1.[1][3]
Comparative Analysis of Target Engagement
The in vivo target engagement of a drug is a critical determinant of its efficacy and safety. Here, we compare Upadacitinib and Filgotinib based on their ability to engage with their intended target, JAK1, and the downstream consequences of this engagement.
Quantitative Comparison of Inhibitory Potency
The following tables summarize the in vitro and ex vivo inhibitory potency of Upadacitinib and Filgotinib against various JAK isoforms and downstream signaling events. These values, particularly from ex vivo studies using human whole blood, provide a strong indication of the inhibitors' performance in vivo.
Table 1: Biochemical and Cellular Inhibitory Potency (IC50, nM)
| Inhibitor | JAK1 | JAK2 | JAK3 | TYK2 | JAK1/JAK2 Selectivity | JAK1/JAK3 Selectivity | Source |
| Upadacitinib | 43 | 120 | 2300 | 4700 | ~2.8-fold | ~53-fold | [4] |
| Filgotinib | 10 | 28 | 810 | 116 | ~2.8-fold | 81-fold | [5] |
Note: Lower IC50 values indicate higher potency. Selectivity is calculated as the ratio of IC50 values (IC50 of off-target JAK / IC50 of JAK1).
Table 2: Ex Vivo Inhibition of Cytokine-Induced STAT Phosphorylation (EC50/IC50, nM)
| Inhibitor | Pathway (Primary JAKs) | Biomarker | EC50/IC50 (nM) | Source |
| Upadacitinib | IL-6 (JAK1/JAK2) | pSTAT3 | 60.7 | [6] |
| IL-7 (JAK1/JAK3) | pSTAT5 | 125 | [6] | |
| Filgotinib | IL-6 (JAK1) | pSTAT1 | 293 (Filgotinib) 1686 (Metabolite) | [5] |
Note: These values reflect the concentration required to achieve 50% of the maximal inhibition of STAT phosphorylation in response to cytokine stimulation in whole blood.
Downstream Biomarker Modulation
Clinical studies have provided insights into how target engagement by these inhibitors translates to the modulation of downstream inflammatory biomarkers.
Upadacitinib:
-
In Phase 3 clinical trials for rheumatoid arthritis, Upadacitinib treatment led to significant reductions in inflammatory biomarkers, including C-reactive protein (CRP) and serum amyloid A (SAA).[7]
-
A significant exposure-response relationship was observed for the inhibition of IL-6-induced pSTAT3.[4]
Filgotinib:
-
In Phase 2b studies in rheumatoid arthritis, Filgotinib treatment resulted in a dose-dependent reduction of multiple pro-inflammatory biomarkers, including IL-6 and SAA.[2]
-
The active metabolite of Filgotinib contributes significantly to its pharmacodynamic effects, with a long half-life supporting once-daily dosing.[5]
Experimental Methodologies
Accurate assessment of in vivo target engagement relies on robust experimental protocols. Below are detailed methodologies for key experiments cited in the evaluation of JAK inhibitors.
Western Blotting for Phosphorylated STAT (pSTAT)
This method is used to quantify the inhibition of JAK-mediated STAT phosphorylation in tissues or peripheral blood mononuclear cells (PBMCs) following inhibitor treatment.
Protocol:
-
Animal Dosing and Sample Collection:
-
Administer the JAK inhibitor (e.g., Upadacitinib, Filgotinib) or vehicle to experimental animals (e.g., mice, rats) via the appropriate route (e.g., oral gavage).
-
At specified time points post-dosing, collect blood for PBMC isolation or euthanize animals and harvest tissues of interest (e.g., spleen, lymph nodes).
-
Immediately process or flash-freeze samples in liquid nitrogen and store at -80°C.
-
-
Protein Extraction:
-
For tissues, homogenize in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
For PBMCs, lyse the cell pellet directly in lysis buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT3) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total STAT to normalize for protein loading.
-
Cellular Thermal Shift Assay (CETSA) for In Vivo Target Engagement
CETSA is a powerful technique to directly measure the binding of a drug to its target protein in a cellular or tissue context. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.[8][9]
Protocol:
-
Animal Dosing and Tissue Collection:
-
Follow the same procedure as described for the Western Blotting protocol to dose animals and collect tissues.
-
-
Tissue Homogenization and Lysate Preparation:
-
Homogenize the tissue samples in a suitable buffer (e.g., PBS) containing protease inhibitors.
-
Divide the lysate into aliquots for heating at different temperatures.
-
-
Thermal Challenge:
-
Heat the lysate aliquots at a range of temperatures (e.g., 40°C to 70°C) for a fixed duration (e.g., 3-5 minutes).
-
Immediately cool the samples on ice.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed to pellet the denatured, aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification and Analysis:
-
Analyze the amount of the target protein (e.g., JAK1) remaining in the soluble fraction by Western blotting or other quantitative methods like ELISA or mass spectrometry.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle-treated samples indicates target engagement.
-
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the JAK-STAT signaling pathway and a typical experimental workflow for assessing in vivo target engagement.
Caption: The JAK-STAT signaling cascade.
Caption: Workflow for assessing in vivo target engagement.
References
- 1. Upadacitinib and filgotinib: the role of JAK1 selective inhibition in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Filgotinib, a JAK1 Inhibitor, Modulates Disease-Related Biomarkers in Rheumatoid Arthritis: Results from Two Randomized, Controlled Phase 2b Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Upadacitinib Versus Filgotinib in Ulcerative Colitis: Is the Evidence Sufficient to Inform Treatment Decisions? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preferential Inhibition of JAK1 Relative to JAK3 by Upadacitinib: Exposure-Response Analyses of Ex Vivo Data From 2 Phase 1 Clinical Trials and Comparison to Tofacitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exposure-Response Analyses of Upadacitinib Effects on Plasma Biomarkers in Rheumatoid Arthritis Patients - ACR Meeting Abstracts [acrabstracts.org]
- 8. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Ruxolitinib Versus Novel JAK Inhibitors in Preclinical Models
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the first-generation JAK inhibitor, Ruxolitinib, against a new wave of selective JAK inhibitors: Upadacitinib, Filgotinib, and the allosteric TYK2 inhibitor, Deucravacitinib. This analysis is supported by preclinical data to delineate their distinct selectivity and potency profiles.
The landscape of therapeutic strategies for autoimmune and inflammatory diseases has been significantly reshaped by the advent of Janus kinase (JAK) inhibitors. These small molecules target the JAK-STAT signaling pathway, a critical communication route for numerous cytokines and growth factors involved in immune responses.[1][2] While first-generation inhibitors like Ruxolitinib demonstrated broad efficacy, the development of novel inhibitors with greater selectivity for specific JAK isoforms promises improved safety and targeted efficacy. This guide provides a head-to-head comparison of Ruxolitinib with three such novel inhibitors: Upadacitinib, Filgotinib, and Deucravacitinib, focusing on their preclinical performance.
The JAK-STAT Signaling Pathway: A Primer
The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors.[1] The binding of a cytokine to its receptor triggers the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3] These STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.[3] The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1]
Comparative Inhibitor Potency and Selectivity
The therapeutic efficacy and safety profile of a JAK inhibitor are largely determined by its potency and selectivity against the different JAK isoforms. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of an inhibitor. The following tables summarize the IC50 values for Ruxolitinib, Upadacitinib, Filgotinib, and Deucravacitinib against the four JAK isoforms, as determined in various preclinical assays. It is important to note that IC50 values can vary depending on the assay type (biochemical vs. cell-based) and experimental conditions.
Table 1: Biochemical Assay - Inhibitor Potency (IC50, nM)
| Inhibitor | JAK1 | JAK2 | JAK3 | TYK2 | Primary Target(s) |
| Ruxolitinib | 3.3[4][5] | 2.8[4][5] | 428[4] | 19[4] | JAK1, JAK2 |
| Upadacitinib | 43[6][7] | 120[6][7] | 2300[6][7] | 4700[6][7] | JAK1 |
| Filgotinib | >5-fold selective for JAK1 over others[8] | - | - | - | JAK1 |
| Deucravacitinib | >10,000 | >10,000 | >10,000 | 0.2 | TYK2 (Allosteric) |
Note: Data for Filgotinib in biochemical assays is often presented in terms of selectivity rather than specific IC50 values. Deucravacitinib's high IC50 values against JAK1/2/3 in binding assays reflect its allosteric mechanism of action targeting the TYK2 pseudokinase domain.
Table 2: Cell-Based/Whole Blood Assay - Inhibitor Potency (IC50, nM)
| Inhibitor | JAK1-dependent pathway | JAK2-dependent pathway | JAK3-dependent pathway | TYK2-dependent pathway |
| Ruxolitinib | - | - | - | - |
| Upadacitinib | ~60-fold selective for JAK1 over JAK2[9][10] | - | >100-fold selective for JAK1 over JAK3[9][10] | - |
| Filgotinib | 629[11][12] | 17,500[11] | - | - |
| Deucravacitinib | - | - | - | 2-19 |
Note: Cell-based assays provide a more physiologically relevant measure of inhibitor activity. Data for Ruxolitinib in specific pathway-based cellular assays was not consistently available in the reviewed literature. Upadacitinib's selectivity is highlighted in cellular contexts. Filgotinib shows marked selectivity for JAK1 over JAK2 in whole blood assays.
Experimental Methodologies
The data presented in this guide are derived from established in vitro and cell-based assays designed to assess the potency and selectivity of kinase inhibitors.
Biochemical Kinase Inhibition Assay
Biochemical assays directly measure the ability of an inhibitor to block the enzymatic activity of a purified JAK kinase. A common method is the Fluorescence Polarization (FP) assay .
Protocol Outline: Fluorescence Polarization (FP) Kinase Assay [13][14]
-
Reagent Preparation :
-
Dilute purified recombinant JAK enzyme (e.g., JAK1) to the desired concentration in kinase assay buffer.
-
Prepare a fluorescently labeled probe that binds to the ATP-binding site of the JAK enzyme.
-
Prepare serial dilutions of the test inhibitor.
-
-
Assay Reaction :
-
In a microplate, combine the JAK enzyme, the fluorescent probe, and the test inhibitor (or vehicle control).
-
Incubate the mixture at room temperature to allow the binding reaction to reach equilibrium.
-
-
Detection :
-
Measure the fluorescence polarization of each well using a microplate reader. High polarization indicates that the probe is bound to the larger enzyme molecule, while low polarization indicates that the probe has been displaced by the inhibitor and is tumbling freely in solution.
-
-
Data Analysis :
-
Plot the fluorescence polarization values against the inhibitor concentrations.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the binding of the probe to the enzyme.
-
Cell-Based Phosphorylation Assay
Cell-based assays measure the effect of an inhibitor on JAK signaling within a cellular context. A common approach is to measure the phosphorylation of STAT proteins in response to cytokine stimulation.
Protocol Outline: Flow Cytometry-Based STAT Phosphorylation Assay [15][16]
-
Cell Treatment :
-
Incubate whole blood or isolated peripheral blood mononuclear cells (PBMCs) with serial dilutions of the test inhibitor for a specified period.
-
-
Cytokine Stimulation :
-
Stimulate the cells with a specific cytokine (e.g., IL-6 to activate the JAK1/JAK2 pathway) to induce STAT phosphorylation.
-
-
Cell Staining :
-
Fix and permeabilize the cells to allow intracellular staining.
-
Stain the cells with fluorescently labeled antibodies specific for a phosphorylated STAT protein (e.g., anti-pSTAT3).
-
-
Flow Cytometry Analysis :
-
Acquire data on a flow cytometer to quantify the level of pSTAT in different cell populations.
-
-
Data Analysis :
-
Determine the percentage of pSTAT-positive cells or the mean fluorescence intensity of the pSTAT signal.
-
Plot the results against the inhibitor concentrations and calculate the IC50 value.
-
Discussion of Novel Inhibitors
Upadacitinib: The JAK1 Specialist
Upadacitinib is a selective JAK1 inhibitor.[6][7] Preclinical data demonstrates its significantly higher potency for JAK1 over other JAK isoforms, with cellular assays showing approximately 60-fold and over 100-fold greater selectivity for JAK1 versus JAK2 and JAK3, respectively.[9][10] This selectivity is thought to contribute to a more targeted therapeutic effect by primarily inhibiting signaling pathways dependent on JAK1, such as those activated by IL-6 and interferons, while sparing pathways that rely more heavily on other JAKs.[9]
Filgotinib: Another Selective JAK1 Inhibitor
Filgotinib also exhibits a preference for JAK1.[8][11] While initial biochemical assays identified it as a JAK1/JAK2 inhibitor, subsequent cellular and whole blood assays revealed a roughly 30-fold greater selectivity for JAK1 over JAK2.[11] This enhanced selectivity in a more complex biological environment underscores the importance of evaluating inhibitors in multiple assay formats.
Deucravacitinib: A New Class of Allosteric TYK2 Inhibition
Deucravacitinib represents a novel mechanism of action among JAK inhibitors.[17][18] Instead of competing with ATP at the catalytic site, it binds to the regulatory pseudokinase domain of TYK2.[17][19] This allosteric inhibition locks TYK2 in an inactive conformation, providing high selectivity for TYK2 over other JAK family members.[17][19] This unique mechanism is a significant advancement, offering the potential for a highly targeted therapy with a distinct safety profile compared to traditional ATP-competitive JAK inhibitors.[17]
Conclusion
The evolution from broad-spectrum to more selective JAK inhibitors marks a significant progression in the development of targeted therapies for immune-mediated diseases. While Ruxolitinib laid the groundwork as a potent JAK1/2 inhibitor, the novel agents Upadacitinib and Filgotinib offer enhanced selectivity for JAK1, which may translate to an improved benefit-risk profile. Furthermore, Deucravacitinib introduces a novel allosteric mechanism of TYK2 inhibition, representing a new class of targeted therapy. The preclinical data presented here highlight the distinct characteristics of these inhibitors, providing a valuable resource for researchers and clinicians in the field of immunology and drug development. Further head-to-head clinical studies are essential to fully elucidate the comparative efficacy and safety of these agents in various disease contexts.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. researchgate.net [researchgate.net]
- 3. JAK-STAT pathway at 30: much learned, much more to do - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ruxolitinib | JAK | Tocris Bioscience [tocris.com]
- 6. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]
- 8. Filgotinib: A Clinical Pharmacology Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 18. Discovery of deucravacitinib: A first-in-class, allosteric TYK2 inhibitor for the treatment of autoimmune diseases - American Chemical Society [acs.digitellinc.com]
- 19. A Triple-Action Inhibitory Mechanism of Allosteric TYK2-Specific Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Jak-IN-26 Against Other Kinases: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a comparative assessment of the Janus kinase (JAK) inhibitor, Jak-IN-26, against other kinases, contextualized with data from a well-characterized JAK inhibitor, Tofacitinib, due to the limited public availability of broad-panel screening data for this compound.
Introduction to Kinase Selectivity
The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets. Kinase inhibitors, by targeting these pockets, can inadvertently inhibit multiple kinases, leading to unintended biological consequences. Therefore, a crucial step in the development of any kinase inhibitor is to determine its selectivity profile by screening it against a large panel of kinases. This process generates data, often expressed as half-maximal inhibitory concentrations (IC50) or dissociation constants (Kd), which quantify the inhibitor's potency against each kinase. A highly selective inhibitor will show potent inhibition of its intended target with significantly lower activity against other kinases.
This compound: A Profile
This compound has been identified as an orally active JAK inhibitor. While a comprehensive kinome-wide selectivity profile for this compound is not publicly available, it has been shown to inhibit the interferon-alpha 2B (IFN-α2B)-induced phosphorylation of STAT3 in Jurkat cells with an IC50 of 17.2 nM. This cellular assay indicates that this compound effectively blocks the JAK-STAT signaling pathway downstream of cytokine receptor activation. However, this result does not provide a direct measure of its enzymatic activity against individual JAK isoforms or other kinases.
Comparative Analysis with Tofacitinib
To provide a framework for assessing the potential selectivity of this compound, we will compare its known activity with the publicly available selectivity data for Tofacitinib, a well-established pan-JAK inhibitor. Tofacitinib has been extensively profiled against large kinase panels, providing a benchmark for understanding JAK inhibitor selectivity.
| Kinase Target | This compound (Cellular IC50) | Tofacitinib (Biochemical IC50) |
| JAK1 | Data not available | 1 nM |
| JAK2 | Data not available | 20 nM |
| JAK3 | Data not available | 1 nM |
| TYK2 | Data not available | 56 nM |
| STAT3 Phosphorylation (cellular) | 17.2 nM (IFN-α2B induced) | Potent inhibition (downstream effect) |
Note: The IC50 value for this compound is from a cellular assay measuring a downstream signaling event, while the Tofacitinib values are from direct enzymatic assays. Direct comparison of these values should be made with caution.
Experimental Protocols for Kinase Selectivity Profiling
The specificity of kinase inhibitors is typically determined using in vitro biochemical assays. Two common and robust methods are the KINOMEscan™ assay and the ADP-Glo™ Kinase Assay.
KINOMEscan™ Assay
The KINOMEscan™ platform utilizes a competition binding assay to quantify the interaction between a test compound and a panel of DNA-tagged kinases.
Experimental Workflow:
Methodology:
-
Immobilization: An active-site directed ligand is immobilized on a solid support.
-
Competition: A DNA-tagged kinase is incubated with the immobilized ligand in the presence of the test inhibitor (e.g., this compound). The inhibitor competes with the immobilized ligand for binding to the kinase.
-
Quantification: The amount of kinase bound to the solid support is quantified by measuring the amount of the DNA tag using quantitative PCR (qPCR). A lower amount of bound kinase indicates stronger binding of the inhibitor.
-
Data Analysis: The results are used to calculate the dissociation constant (Kd), which reflects the binding affinity of the inhibitor for each kinase in the panel.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.
Experimental Workflow:
Methodology:
-
Kinase Reaction: The kinase, its substrate, ATP, and the test inhibitor are incubated together. The kinase catalyzes the transfer of a phosphate group from ATP to the substrate, producing ADP.
-
ATP Depletion: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Kinase Detection Reagent is then added to convert the ADP produced in the kinase reaction into ATP.
-
Luminescence Detection: The newly synthesized ATP is measured using a luciferase/luciferin reaction, which generates a luminescent signal that is proportional to the amount of ADP produced and thus inversely proportional to the kinase activity.
-
Data Analysis: The luminescent signal is used to determine the IC50 value of the inhibitor for the specific kinase.
The JAK-STAT Signaling Pathway
JAK kinases are critical components of the JAK-STAT signaling pathway, which is activated by a wide range of cytokines and growth factors. Understanding this pathway is essential for interpreting the effects of JAK inhibitors.
Upon cytokine binding, the associated receptors dimerize, bringing the JAKs into close proximity, leading to their activation through trans-phosphorylation. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in cell growth, differentiation, and immune responses. This compound, by inhibiting JAKs, blocks this entire downstream cascade.
Conclusion
While the currently available data for this compound demonstrates its ability to inhibit the JAK-STAT pathway in a cellular context, a comprehensive assessment of its specificity requires broad-panel kinome screening. The comparison with a well-profiled inhibitor like Tofacitinib highlights the importance of such data in understanding the full spectrum of a compound's activity. The detailed experimental protocols for KINOMEscan™ and ADP-Glo™ assays provide a clear roadmap for obtaining the necessary quantitative data to fully characterize the selectivity of this compound and any other novel kinase inhibitor. This information is critical for advancing the development of targeted and safe therapies.
Safety Operating Guide
Essential Procedures for the Proper Disposal of Jak-IN-26
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for Jak-IN-26, a Janus kinase (JAK) inhibitor. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to handle this compound with the caution afforded to all novel research chemicals, assuming it may be hazardous.
Compound Identification and Properties
A summary of the known information for this compound is presented below. The lack of a specific CAS number necessitates treating this compound as potentially hazardous.
| Property | Data |
| Compound Name | This compound |
| Molecular Formula | C₂₂H₂₄N₆O |
| Reported Activity | JAK inhibitor, inhibits IFN-α2B-induced phosphorylation of STAT3. |
| CAS Number | Not available |
| Specific Hazard Data | Not available |
Given the limited specific data, a conservative approach to disposal is required. The following procedures are based on best practices for the disposal of research-grade, potentially hazardous chemical waste.
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn. This includes, but is not limited to:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A laboratory coat
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid this compound waste, including empty vials, contaminated weighing paper, and contaminated PPE (such as gloves), in a designated, clearly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., a high-density polyethylene drum) and have a secure, sealable lid.
-
Label the container as "Hazardous Waste" and include the full chemical name ("this compound") and any known hazard information (e.g., "Potentially Toxic," "Harmful if Swallowed").
-
-
Liquid Waste:
-
If this compound has been dissolved in a solvent, the entire solution is considered hazardous waste.
-
Collect the liquid waste in a designated, leak-proof, and sealed hazardous waste container.
-
The container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the name of the solvent(s) used.
-
Do not mix different solvent wastes unless you have confirmed their compatibility.
-
3. Storage of Hazardous Waste:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Ensure the storage area is secondary containment to prevent the spread of material in case of a leak.
-
Do not accumulate large quantities of waste. Arrange for disposal in a timely manner.
4. Disposal Arrangement:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the EHS or contractor with all available information about the waste, including the chemical name and any known properties.
-
Follow all institutional and local regulations for hazardous waste disposal.
5. Decontamination:
-
Thoroughly decontaminate any surfaces or equipment that may have come into contact with this compound. Use a suitable solvent (such as ethanol or isopropanol) followed by soap and water.
-
Dispose of all cleaning materials (e.g., wipes, paper towels) as solid hazardous waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Essential Safety and Operational Guide for Handling Jak-IN-26
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the Janus kinase (JAK) inhibitor, Jak-IN-26, including operational and disposal plans.
Immediate Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidance is based on information for similar JAK inhibitors and general laboratory safety principles. It is crucial to handle this compound with care in a controlled laboratory environment.
Hazard Identification and Precautions:
JAK inhibitors as a class have been associated with a range of potential health risks. Researchers handling this compound should be aware of these potential hazards. General warnings for JAK inhibitors include an increased risk of serious infections, major adverse cardiovascular events, thrombosis, and malignancies[1][2][3].
Based on a safety data sheet for a related compound, SYK/JAK-IN-1, this compound may be harmful if swallowed and very toxic to aquatic life with long-lasting effects[4].
Personal Protective Equipment (PPE):
A comprehensive approach to personal protective equipment is essential to minimize exposure and ensure safety.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and airborne particles. |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Body Protection | Impervious clothing (e.g., lab coat) | Protects against contamination of personal clothing. |
| Respiratory Protection | Suitable respirator | Use in areas with inadequate ventilation or when aerosolization is possible. |
Operational Plans: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Procedure | Guideline |
| Handling | - Avoid inhalation, and contact with eyes and skin. - Avoid the formation of dust and aerosols. - Use only in areas with appropriate exhaust ventilation. - Do not eat, drink, or smoke when using this product. - Wash skin thoroughly after handling. |
| Storage | - Keep the container tightly sealed in a cool, well-ventilated area. - Keep away from direct sunlight and sources of ignition. - Recommended storage at -20°C for powder or -80°C when in solvent. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of contents and container to an approved waste disposal plant[4]. Follow all federal, state, and local regulations for chemical waste disposal. |
| Contaminated Materials | All disposable materials that have come into contact with this compound (e.g., pipette tips, gloves, labware) should be collected in a designated, sealed hazardous waste container and disposed of according to institutional and regulatory guidelines. |
Experimental Protocols
The following are detailed methodologies for key experiments that may be performed with this compound.
Western Blotting for Phospho-STAT Analysis
This protocol is a general guideline for assessing the effect of this compound on the phosphorylation of STAT proteins, a key downstream event in the JAK-STAT pathway.
-
Cell Lysis:
-
Treat cells with this compound at various concentrations and time points.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Gel Electrophoresis:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-phospho-STAT3).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody[5][7].
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system[7].
-
Cell-Based Proliferation Assay
This protocol can be used to determine the effect of this compound on the proliferation of cancer cell lines.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for a period of 24 to 72 hours, depending on the cell line's doubling time.
-
-
Viability Assessment:
-
Add a viability reagent (e.g., MTT, WST-1, or CellTiter-Glo) to each well.
-
Incubate according to the manufacturer's instructions.
-
-
Data Acquisition:
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the JAK-STAT signaling pathway, a common experimental workflow for inhibitor studies, and the logical relationship for safety precautions.
Caption: The JAK-STAT signaling cascade and the inhibitory action of this compound.
Caption: A typical workflow for studying the effects of a kinase inhibitor.
Caption: A logical progression for ensuring laboratory safety when handling chemicals.
References
- 1. Important safety information for Janus kinase (JAK) inhibitors | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 2. fda.gov [fda.gov]
- 3. JAK inhibitors and black box warnings: what is the future for JAK inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SYK/JAK-IN-1|2737326-28-0|MSDS [dcchemicals.com]
- 5. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
